Product packaging for Lys-CoA TFA(Cat. No.:)

Lys-CoA TFA

Cat. No.: B11929607
M. Wt: 1108.8 g/mol
InChI Key: SGCAYGMHHNOYEY-JPBLFTSTSA-N
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Description

Lys-CoA TFA is a useful research compound. Its molecular formula is C33H54F3N10O21P3S and its molecular weight is 1108.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H54F3N10O21P3S B11929607 Lys-CoA TFA

Properties

Molecular Formula

C33H54F3N10O21P3S

Molecular Weight

1108.8 g/mol

IUPAC Name

[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1

InChI Key

SGCAYGMHHNOYEY-JPBLFTSTSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Lys-CoA TFA as a selective p300 histone acetyltransferase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Lys-CoA TFA: A Selective p300 Histone Acetyltransferase Inhibitor

This technical guide provides a comprehensive overview of Lys-CoA trifluoroacetate (TFA), a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). We will delve into its mechanism of action, inhibitory profile, detailed experimental protocols, and applications as a critical research tool in epigenetics and drug discovery.

Introduction: The Role of p300 and the Need for Selective Inhibitors

The E1A-binding protein p300 (also known as EP300 or KAT3B) and its close homolog, CREB-binding protein (CBP), are master transcriptional co-activators. They play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, apoptosis, and DNA repair[1][2]. A key function of p300/CBP is their intrinsic histone acetyltransferase (HAT) activity. By transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins, p300 neutralizes the positive charge, leading to a more relaxed chromatin structure[3][4]. This "open" chromatin state generally facilitates gene transcription.

Given the central role of p300 in gene regulation, its dysregulation is implicated in numerous diseases, most notably cancer[5][6]. This has made p300 a compelling therapeutic target. The development of potent and selective inhibitors is crucial to dissecting its specific biological functions and for validating its therapeutic potential. Lys-CoA has emerged as a benchmark selective inhibitor for these purposes[7].

Mechanism of Action: A Bisubstrate Analog Exploiting a "Hit-and-Run" Mechanism

Unlike many other histone acetyltransferases that follow a classic ternary complex mechanism, p300 employs a distinct Theorell-Chance , or "hit-and-run," catalytic mechanism[3][4][8]. In this model, p300 first forms a stable, high-affinity complex with its cofactor, acetyl-CoA. Subsequently, the lysine-containing protein substrate transiently associates with the enzyme's active site, receives the acetyl group, and then rapidly dissociates[1][9].

Lys-CoA is a synthetic bisubstrate analog , ingeniously designed to mimic both substrates involved in the acetylation reaction. It consists of a lysine moiety covalently linked to a coenzyme A molecule[3]. This dual nature allows it to occupy both the acetyl-CoA binding tunnel and the lysine substrate binding pocket within the p300 active site simultaneously[3]. The crystal structure of the p300 HAT domain in complex with Lys-CoA confirms this binding mode, revealing extensive interactions that stabilize the complex and effectively block the binding of both natural substrates[5][10]. This potent and specific interaction makes Lys-CoA a powerful inhibitor of p300's catalytic activity.

p300_Mechanism_and_Inhibition cluster_cycle p300 Catalytic Cycle ('Hit-and-Run') p300 p300 (E) p300_AcCoA p300 • Acetyl-CoA (E-AcCoA) p300->p300_AcCoA Acetyl-CoA binds LysCoA_Inhibitor Lys-CoA (Inhibitor) p300_LysCoA p300 • Lys-CoA (Inhibited Complex) p300->p300_LysCoA p300_AcCoA_Lys [p300 • Ac-CoA • H3-Lys]‡ (Transient Ternary Complex) p300_AcCoA->p300_AcCoA_Lys Histone-Lys binds p300_CoA_AcLys p300 • CoA • Ac-Lys (E-CoA-AcLys) p300_AcCoA_Lys->p300_CoA_AcLys Acetyl Transfer p300_CoA p300 • CoA (E-CoA) p300_CoA_AcLys->p300_CoA Ac-Lys (Product 1) leaves p300_CoA->p300 CoA (Product 2) leaves LysCoA_Inhibitor->p300_LysCoA caption p300 Catalytic Cycle and Lys-CoA Inhibition Mechanism

Caption: p300 catalytic cycle and Lys-CoA inhibition mechanism.

Quantitative Data: Inhibitory Profile and Selectivity

This compound is characterized by its high potency against p300 and remarkable selectivity over other HAT families, such as the GNAT superfamily member PCAF (p300/CBP-associated factor). This selectivity is a direct consequence of the differences in catalytic mechanisms and active site architecture between these enzymes[11].

CompoundTarget EnzymeIC50 ValueSelectivity vs. PCAFReference(s)
This compound p30050 - 500 nM>100-fold[11][12][13][14][]
This compound PCAF~200 µM-[11][12][16]
H3-CoA-20p300~200 µM-[11]
H3-CoA-20PCAF~300 nM>600-fold vs. p300[11]

Table 1: Comparative inhibitory activity of this compound and H3-CoA-20.

This high degree of selectivity makes Lys-CoA an invaluable tool for distinguishing the specific cellular functions of p300 from those of PCAF[11]. Functionally, this potent inhibition of HAT activity translates into the suppression of p300-dependent transcriptional activation, both in vitro and in cellular systems when using cell-permeable analogs[6][12].

Experimental Protocols

Rigorous biochemical and cellular assays are essential for characterizing HAT inhibitors. Below are detailed methodologies for key experiments involving Lys-CoA.

This is a direct and sensitive "gold standard" method to quantify the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

  • Inhibitor Pre-incubation: Add recombinant human p300 enzyme to the buffer. Add varying concentrations of this compound (or DMSO as a vehicle control). Pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrates: a histone peptide (e.g., H3 or H4 peptide) or core histones, and [¹⁴C]-acetyl-CoA.

  • Incubation: Incubate the reaction at 30°C for 15-30 minutes.

  • Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with carbonate-bicarbonate buffer (pH 9.2) to remove unincorporated [¹⁴C]-acetyl-CoA.

  • Quantification: Measure the retained radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the HAT activity.

  • Data Analysis: Calculate the percent inhibition for each Lys-CoA concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

HAT_Assay_Workflow start Start A Prepare Reaction Mix (Buffer, p300 Enzyme) start->A process process decision decision io io end End B Pre-incubate with Lys-CoA or DMSO A->B C Add Substrates (Histones, [¹⁴C]-Acetyl-CoA) B->C D Stop Reaction (Spot on P81 paper) C->D Incubate at 30°C E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition Determine IC50 F->G G->end caption Workflow for a Radioactive HAT Assay Transcription_Assay_Workflow start Start A Assemble Chromatin Template start->A process process io io end End B Bind Activator (e.g., Gal4-VP16) A->B C Add p300 +/- Lys-CoA and Acetyl-CoA B->C D Add Nuclear Extract & NTPs (with [³²P]-UTP) C->D E Purify RNA Transcripts D->E Incubate at 30°C F Analyze by PAGE & Autoradiography E->F G Quantify Transcript Levels F->G G->end caption Workflow for an In Vitro Transcription Assay

References

The Role of Lys-CoA TFA in Elucidating Transcriptional Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcriptional activation is a fundamental cellular process tightly regulated by a symphony of proteins, including coactivators that possess histone acetyltransferase (HAT) activity. Among these, the E1A-associated protein p300 (p300) and its close homolog, CREB-binding protein (CBP), are critical players. They function as master integrators of diverse signaling pathways, acetylating histones and other transcription factors to create a chromatin environment conducive to gene expression. The study of these processes has been significantly advanced by the development of specific chemical probes. This technical guide focuses on Lys-CoA TFA, a potent and selective inhibitor of p300 HAT activity, and its application in dissecting the mechanisms of transcriptional activation.

This compound is a synthetic bisubstrate analog that mimics both lysine and acetyl-CoA, the two substrates of p300. Its trifluoroacetate (TFA) salt form enhances solubility and stability. By competitively inhibiting the HAT activity of p300, this compound serves as an invaluable tool to probe the functional consequences of p300-mediated acetylation in a variety of biological contexts, from in vitro biochemical assays to cellular models of gene regulation.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound as a p300 inhibitor have been quantified in several studies. This data is crucial for designing experiments and interpreting results.

Parameter Enzyme Value Reference
IC50p30050-500 nM[1][2][3][4][5]
IC50PCAF~200 µM[1][2][3][4][5]
Selectivity (PCAF/p300)>100-fold[1][2][3][4][5]

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) demonstrates the high potency of this compound for p300 and its significant selectivity over another histone acetyltransferase, PCAF.

Signaling Pathway of p300-Mediated Transcriptional Activation and its Inhibition by this compound

The central role of p300 in transcriptional activation involves its recruitment to gene promoters by sequence-specific transcription factors. Once recruited, p300 acetylates lysine residues on histone tails, which neutralizes their positive charge and weakens their interaction with DNA. This "opening" of the chromatin structure allows for the assembly of the basal transcription machinery and initiation of transcription. This compound directly interferes with this process by blocking the catalytic activity of p300.

p300_pathway cluster_nucleus Nucleus cluster_signal External Signal TF Transcription Factor p300 p300 TF->p300 Recruitment Histones Histones (Compacted Chromatin) p300->Histones Acetylation Acetylated_Histones Acetylated Histones (Relaxed Chromatin) p300->Acetylated_Histones Lys_CoA_TFA This compound Lys_CoA_TFA->p300 Inhibition Transcription_Machinery Basal Transcription Machinery Acetylated_Histones->Transcription_Machinery Recruitment mRNA mRNA Transcript Transcription_Machinery->mRNA Transcription Signal Signal (e.g., Growth Factor, Cytokine) Signal->TF Activation

Figure 1: p300 Signaling Pathway in Transcriptional Activation. External signals lead to the activation of transcription factors, which then recruit p300 to the chromatin. p300 acetylates histones, leading to chromatin relaxation and recruitment of the transcription machinery, resulting in gene expression. This compound inhibits the acetyltransferase activity of p300, thereby blocking this cascade.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study transcriptional activation.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300 and the inhibitory effect of this compound.

Objective: To determine the IC50 of this compound for p300 HAT activity.

Materials:

  • Recombinant human p300 (catalytic domain)

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA (radiolabeled) or unlabeled Acetyl-CoA

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation vials and scintillation fluid (for radioactive assay)

  • Filter paper (e.g., P81 phosphocellulose)

  • Wash buffers (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)

  • Microplate reader (for colorimetric or fluorescent assays)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing HAT assay buffer, histone peptide substrate, and varying concentrations of this compound (e.g., from 1 nM to 10 µM). Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Add recombinant p300 to each reaction and pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding [³H]-Acetyl-CoA. Incubate for 15-30 minutes at 30°C.

  • Stopping the Reaction: Spot a portion of each reaction mixture onto P81 filter paper to stop the reaction.

  • Washing: Wash the filter papers multiple times with wash buffer to remove unincorporated [³H]-Acetyl-CoA.

  • Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of p300 activity against the log concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

Alternative Detection: For non-radioactive assays, use an antibody that specifically recognizes acetylated histone peptides in an ELISA or Western blot format.

hat_assay_workflow start Start: Prepare Reagents reaction_setup Set up HAT reaction with p300, histone substrate, and varying this compound concentrations start->reaction_setup pre_incubation Pre-incubate to allow inhibitor binding reaction_setup->pre_incubation initiate_reaction Initiate reaction with [3H]-Acetyl-CoA pre_incubation->initiate_reaction stop_reaction Stop reaction by spotting on filter paper initiate_reaction->stop_reaction wash_filters Wash filters to remove unincorporated [3H]-Acetyl-CoA stop_reaction->wash_filters quantify Quantify radioactivity with scintillation counter wash_filters->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for an In Vitro HAT Assay. This diagram outlines the key steps in performing a radioactive filter-binding assay to measure p300 HAT activity and its inhibition by this compound.

In Vitro Transcription Assay

This assay reconstitutes the basic process of transcription in a test tube to directly assess the impact of p300 inhibition on gene expression from a chromatin template.

Objective: To determine if this compound inhibits p300-dependent transcriptional activation from a chromatinized DNA template.

Materials:

  • Linearized DNA template containing a promoter of interest (e.g., driving a reporter gene) and a G-less cassette.

  • Core histones for chromatin assembly.

  • Transcriptional activator protein that recruits p300 (e.g., Gal4-VP16 or pCREB/Tax).

  • Recombinant human p300.

  • Nuclear extract (as a source of general transcription factors and RNA polymerase II).

  • This compound.

  • Acetyl-CoA.

  • Ribonucleotides (ATP, CTP, GTP) and [α-³²P]-UTP.

  • Transcription buffer (e.g., containing HEPES, MgCl₂, KCl, DTT).

  • RNA purification reagents.

  • Polyacrylamide gel for electrophoresis.

Procedure:

  • Chromatin Assembly: Assemble chromatin on the DNA template using purified core histones.

  • Activator Binding: Incubate the chromatin template with the transcriptional activator to allow for its binding to the promoter.

  • p300 Recruitment and Inhibition: Add recombinant p300 to the reaction. In parallel reactions, include different concentrations of this compound or a vehicle control. Pre-incubate to allow p300 to be recruited and for the inhibitor to act.

  • Acetylation Reaction: Add acetyl-CoA to allow for histone acetylation.

  • Transcription Initiation: Add nuclear extract and the ribonucleotide mix (including [α-³²P]-UTP) to initiate transcription. Incubate for 30-60 minutes at 30°C.

  • RNA Purification: Stop the reaction and purify the radiolabeled RNA transcripts.

  • Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.

  • Quantification: Quantify the intensity of the transcript bands to determine the level of transcription in the presence and absence of this compound.

in_vitro_transcription_workflow start Start assemble_chromatin Assemble chromatin on DNA template start->assemble_chromatin bind_activator Bind transcriptional activator to chromatin assemble_chromatin->bind_activator recruit_p300 Recruit p300 and add this compound bind_activator->recruit_p300 acetylate_histones Add Acetyl-CoA for histone acetylation recruit_p300->acetylate_histones initiate_transcription Add nuclear extract and NTPs to start transcription acetylate_histones->initiate_transcription purify_rna Purify radiolabeled RNA initiate_transcription->purify_rna analyze_rna Analyze RNA by gel electrophoresis and autoradiography purify_rna->analyze_rna end End analyze_rna->end

Figure 3: Workflow for an In Vitro Transcription Assay. This diagram illustrates the sequential steps for assessing the effect of this compound on p300-dependent transcription from a chromatin template.

Cellular Reporter Gene Assay

This cell-based assay measures the activity of a specific signaling pathway or the transcriptional activity from a particular promoter in response to p300 inhibition.

Objective: To investigate the effect of this compound on the transcriptional activation of a target gene in a cellular context.

Materials:

  • Mammalian cell line of interest.

  • Reporter plasmid containing a promoter responsive to a p300-dependent transcription factor, driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Expression plasmid for the transcription factor of interest (if not endogenously expressed at sufficient levels).

  • Transfection reagent.

  • This compound (Note: cell permeability of this compound can be a limitation; microinjection or the use of cell-permeable derivatives may be necessary).

  • Cell lysis buffer.

  • Reagents for the reporter gene assay (e.g., luciferase substrate).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Plate cells and transfect them with the reporter plasmid and, if necessary, the transcription factor expression plasmid.

  • Inhibitor Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control. If the reporter is inducible, add the appropriate stimulus.

  • Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), wash the cells and lyse them to release the cellular contents, including the reporter protein.

  • Reporter Assay: Perform the reporter gene assay on the cell lysates according to the manufacturer's instructions. For a luciferase reporter, this involves adding the luciferase substrate and measuring the resulting luminescence.

  • Data Normalization: To control for transfection efficiency, co-transfect a control reporter plasmid (e.g., expressing Renilla luciferase) and normalize the experimental reporter activity to the control reporter activity.

  • Data Analysis: Plot the normalized reporter activity against the concentration of this compound to determine its effect on transcriptional activation in cells.

Conclusion

This compound is a powerful and selective chemical probe for studying the role of p300 histone acetyltransferase in transcriptional activation. Its high potency and selectivity make it an ideal tool for a range of experimental systems, from purified protein assays to cellular studies. By employing the detailed protocols outlined in this guide, researchers can effectively utilize this compound to dissect the intricate mechanisms of gene regulation, identify novel therapeutic targets, and advance our understanding of the epigenetic control of cellular processes. The quantitative data and pathway diagrams provided herein offer a solid foundation for the design and interpretation of these crucial experiments.

References

Unraveling the Function of p300 HAT with Lys-CoA TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of the p300 histone acetyltransferase (HAT) and its inhibition by Lys-CoA TFA, a potent and selective chemical probe. We will delve into the mechanism of action, provide detailed experimental protocols for studying this interaction, and present key quantitative data. This document aims to serve as a comprehensive resource for researchers in epigenetics, oncology, and drug discovery.

Introduction to p300 and this compound

The E1A binding protein p300 (also known as EP300 or KAT3B) and its close homolog CBP (CREB-binding protein) are crucial transcriptional co-activators.[1][2] They possess intrinsic histone acetyltransferase (HAT) activity, which allows them to acetylate histone proteins, primarily on lysine residues within their N-terminal tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription.[3] Beyond histones, p300 acetylates a multitude of non-histone proteins, including transcription factors like p53, thereby regulating a wide array of cellular processes such as cell cycle progression, differentiation, DNA repair, and apoptosis.[3] Given its central role in gene regulation, the dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3]

This compound is a synthetic, potent, and selective inhibitor of p300 HAT activity.[4][5][6][7] It is a bi-substrate analog, designed to mimic both the acetyl-CoA cofactor and the lysine-containing substrate of the acetyltransferase reaction.[2] This dual recognition confers high affinity and selectivity for p300.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against p300 and its selectivity over other HAT enzymes have been quantified in various studies. The following table summarizes the key inhibitory constants.

EnzymeInhibitorIC50KiSelectivity
p300 This compound50-500 nM[4][5][6][7][8][9]~20 nM>100-fold vs. PCAF
PCAF This compound200 µM[4][5][6][7][9]Not Reported

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.

Mechanism of p300 Inhibition by this compound

This compound acts as a competitive inhibitor of p300 with respect to acetyl-CoA.[10] Structural studies, including X-ray crystallography, have revealed that Lys-CoA binds to the active site of the p300 HAT domain, occupying the binding pockets for both acetyl-CoA and the lysine substrate.[11][12] The p300 HAT domain possesses a unique, long L1 loop that interacts with the Lys-CoA inhibitor, contributing to its effective binding. The substrate-binding pockets of p300 are shallower and more acidic compared to other HATs like Gcn5, which contributes to the selective binding of the basic lysine portion of Lys-CoA.

Biochemical studies have shown that p300 follows a "hit-and-run" or Theorell-Chance catalytic mechanism.[11][12] In this model, acetyl-CoA binds first to the enzyme, followed by a transient interaction with the histone substrate, during which the acetyl group is transferred. The acetylated histone then rapidly dissociates, and the release of CoA is the rate-limiting step. Lys-CoA's potent inhibition is, in part, due to its high affinity for the acetyl-CoA binding site.

p300_inhibition_mechanism cluster_0 Normal p300 Catalytic Cycle cluster_1 Inhibition by this compound p300_E p300 (Enzyme) p300_AcCoA p300-Acetyl-CoA Complex p300_E->p300_AcCoA Acetyl-CoA binds p300_AcCoA_Histone p300-Acetyl-CoA-Histone (Ternary Complex) p300_AcCoA->p300_AcCoA_Histone Histone binds p300_AcHistone_CoA p300-Acetylated Histone-CoA (Product Complex) p300_AcCoA_Histone->p300_AcHistone_CoA Acetyl Transfer p300_AcHistone_CoA->p300_E Products release (Acetylated Histone, CoA) p300_E_inhib p300 (Enzyme) p300_LysCoA p300-Lys-CoA Complex (Inactive) p300_E_inhib->p300_LysCoA Lys-CoA binds competitively Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_E Histone Histone Substrate Histone->p300_AcCoA Lys_CoA This compound Lys_CoA->p300_E_inhib

Figure 1: Mechanism of p300 HAT inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of p300 and its inhibition by this compound.

In Vitro p300 HAT Activity Assay (Radioactive Filter Binding Assay)

This assay measures the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [¹⁴C]-acetyl-CoA

  • This compound or other inhibitors

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate (e.g., 10 µM), and the desired concentration of this compound (or vehicle control).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding a mixture of unlabeled acetyl-CoA and [¹⁴C]-acetyl-CoA (e.g., to a final concentration of 20 µM).

  • Incubate the reaction at 30°C for a time within the linear range of the enzyme activity (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper three times with wash buffer to remove unincorporated [¹⁴C]-acetyl-CoA.

  • Dry the filter paper and place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

hat_assay_workflow cluster_workflow Radioactive HAT Assay Workflow Prepare_Mixture 1. Prepare Reaction Mixture (Buffer, Histone Peptide, Inhibitor) Pre_incubate 2. Pre-incubate at 30°C Prepare_Mixture->Pre_incubate Initiate_Reaction 3. Initiate with [¹⁴C]-acetyl-CoA Pre_incubate->Initiate_Reaction Incubate 4. Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction 5. Spot onto P81 Filter Paper Incubate->Stop_Reaction Wash_Filter 6. Wash Filter Paper Stop_Reaction->Wash_Filter Measure_Radioactivity 7. Scintillation Counting Wash_Filter->Measure_Radioactivity Analyze_Data 8. Calculate % Inhibition Measure_Radioactivity->Analyze_Data

Figure 2: Workflow for a radioactive p300 HAT assay.

In Vitro Transcription Assay with Chromatin Templates

This assay assesses the ability of p300 to facilitate transcription from a chromatinized DNA template and the inhibitory effect of this compound.[2]

Materials:

  • DNA template with a promoter (e.g., containing Gal4 binding sites)

  • Recombinant core histones

  • Chromatin assembly factors (e.g., ACF)

  • Gal4-VP16 activator protein

  • Recombinant p300

  • This compound

  • Acetyl-CoA

  • Nuclear extract (as a source of general transcription factors and RNA Polymerase II)

  • NTPs (ATP, CTP, GTP, UTP)

  • RNA purification kit

  • Reverse transcriptase and primers for RT-qPCR

Procedure:

  • Assemble chromatin by incubating the DNA template with core histones and chromatin assembly factors.

  • Incubate the assembled chromatin with the Gal4-VP16 activator for 20 minutes at 30°C.[2]

  • Add recombinant p300 (pre-incubated with either vehicle or this compound for 20 minutes at 4°C) and acetyl-CoA.[2]

  • Initiate transcription by adding nuclear extract and NTPs.

  • Incubate the transcription reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and purify the resulting RNA.

  • Quantify the transcript levels using RT-qPCR.

  • Compare the transcript levels in the presence and absence of this compound to determine its effect on p300-dependent transcription.

Cell-Based Histone Acetylation Assay (Western Blot)

This method is used to determine the effect of this compound on global histone acetylation levels in cultured cells.

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

  • Quantify the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Downstream Effects

p300 is a central node in numerous signaling pathways that control gene expression. By acetylating histones at gene promoters and enhancers, as well as acetylating transcription factors themselves, p300 activates transcription. Inhibition of p300 by this compound can therefore have profound effects on these pathways, leading to the downregulation of genes involved in cell proliferation, survival, and other critical cellular functions. This makes p300 inhibitors like this compound valuable tools for studying these pathways and as potential therapeutic agents.

p300_signaling_pathway cluster_pathway p300-Mediated Transcriptional Activation Signal Upstream Signals (e.g., Growth Factors, Stress) TFs Transcription Factors (e.g., p53, NF-κB, STAT3) Signal->TFs p300 p300/CBP TFs->p300 Recruitment Acetylation Histone & TF Acetylation TFs->Acetylation p300->Acetylation Histones Histones in Chromatin Histones->Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Transcription_Machinery Recruitment of Transcription Machinery Chromatin_Remodeling->Transcription_Machinery Gene_Expression Target Gene Expression (Proliferation, Survival, etc.) Transcription_Machinery->Gene_Expression Lys_CoA_Inhibition This compound Lys_CoA_Inhibition->p300 Inhibition

Figure 3: A simplified signaling pathway illustrating the role of p300 and the point of inhibition by this compound.

Conclusion

This compound is an invaluable tool for the study of p300 HAT function. Its high potency and selectivity allow for the precise dissection of p300's role in various biological processes. The experimental protocols detailed in this guide provide a framework for investigating the enzymatic activity of p300, its role in transcription, and the cellular consequences of its inhibition. A thorough understanding of the interaction between p300 and inhibitors like this compound is critical for the development of novel epigenetic therapies targeting diseases driven by aberrant acetyltransferase activity.

References

The Impact of Lys-CoA TFA on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys-CoA TFA is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), a key enzyme in the epigenetic regulation of gene expression. This technical guide provides an in-depth analysis of this compound's mechanism of action and its effect on histone acetylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, oncology, and drug development who are interested in the therapeutic potential of targeting p300.

Introduction to Histone Acetylation and p300

Histone acetylation is a crucial post-translational modification that plays a fundamental role in regulating chromatin structure and gene transcription. The addition of an acetyl group to lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin conformation. This "euchromatin" state allows for greater accessibility of the transcriptional machinery to the DNA, thereby promoting gene expression.

The enzymatic machinery responsible for this process includes histone acetyltransferases (HATs) and histone deacetylases (HDACs), which add and remove acetyl groups, respectively. The balance between HAT and HDAC activity is critical for maintaining normal cellular function, and its dysregulation is implicated in various diseases, including cancer.

p300, along with its close homolog CBP, is a globally acting HAT that acetylates numerous lysine residues on histones H3 and H4. As a transcriptional co-activator, p300 is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its aberrant activity has been linked to the development and progression of several types of cancer, making it an attractive target for therapeutic intervention.

This compound: A Selective p300 Inhibitor

This compound is a synthetic bi-substrate analog that acts as a highly selective and potent inhibitor of p300 HAT activity.[1][2] It mimics the binding of both the lysine substrate and the acetyl-CoA cofactor to the active site of p300.

Mechanism of Action

This compound functions as a competitive inhibitor with respect to the histone substrate and a non-competitive inhibitor with respect to acetyl-CoA. By occupying the active site of p300, it prevents the binding of histone tails and the subsequent transfer of an acetyl group from acetyl-CoA. This leads to a reduction in histone acetylation at p300-target sites, resulting in a more condensed chromatin structure and the repression of gene transcription. The selectivity of this compound for p300 over other HATs, such as PCAF, is a key attribute that makes it a valuable tool for studying the specific roles of p300 in cellular processes.[1][2]

The signaling pathway of p300-mediated histone acetylation and its inhibition by this compound is depicted in the following diagram:

p300_pathway cluster_nucleus Nucleus Acetyl-CoA Acetyl-CoA p300 p300 Acetyl-CoA->p300 binds Acetylated_Histone Acetylated_Histone p300->Acetylated_Histone acetylates Histone Histone Histone->p300 binds Chromatin_Relaxation Open Chromatin Acetylated_Histone->Chromatin_Relaxation Lys_CoA_TFA Lys_CoA_TFA Lys_CoA_TFA->p300 inhibits Transcription Gene Transcription Chromatin_Relaxation->Transcription

Caption: p300-mediated histone acetylation pathway and its inhibition by this compound.

Quantitative Effects of this compound on Histone Acetylation

This compound demonstrates potent and selective inhibition of p300. The following table summarizes the available quantitative data on its inhibitory activity.

Target EnzymeSubstrateIC50Selectivity vs. PCAFReference
p300 Histone H350-500 nM>100-fold[1][2]
PCAF Histone H3200 µM-[1][2]

Experimental Protocols

The following protocols are adapted from established methods for in vitro and cellular histone acetyltransferase assays and can be utilized to study the effects of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant p300 in a test tube setting.

Materials:

  • Recombinant human p300 HAT domain

  • Histone H3 or H4 protein or peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • [³H]-Acetyl-CoA (for radioactive detection) or antibodies for specific acetylated lysine residues (for Western blot detection)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Scintillation counter (for radioactive detection)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HAT assay buffer, recombinant p300, and the histone substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for 10-15 minutes at 30°C.

  • Initiation of Reaction: Start the reaction by adding Acetyl-CoA (and a small amount of [³H]-Acetyl-CoA if using radioactive detection).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection of Acetylation:

    • Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the acetylated histone lysine of interest (e.g., anti-acetyl-H3K27).

    • Radioactive Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated [³H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Quantify the levels of histone acetylation in the presence of different concentrations of this compound compared to the vehicle control to determine the IC50 value.

A generalized workflow for an in vitro HAT assay is illustrated below:

in_vitro_hat_assay cluster_workflow In Vitro HAT Assay Workflow A Prepare Reaction Mix (p300, Histone Substrate, Buffer) B Add this compound (or vehicle control) A->B C Pre-incubate B->C D Initiate with Acetyl-CoA C->D E Incubate D->E F Stop Reaction E->F G Detection of Acetylation (Western Blot or Radioactivity) F->G H Data Analysis (IC50) G->H

Caption: A typical workflow for an in vitro histone acetyltransferase (HAT) assay.

Cellular Histone Acetylation Assay

Due to the likely cell impermeability of this compound, this protocol requires cell permeabilization or the use of a cell-permeable analog.[3]

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound or a cell-permeable derivative

  • Cell permeabilization agent (e.g., digitonin) or transfection reagent if using a non-permeable compound

  • Histone extraction buffer

  • Antibodies against specific acetylated histones and total histones

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • For cell-permeable analogs: Treat cells with varying concentrations of the compound for a specified duration.

    • For this compound: Permeabilize cells with a mild detergent like digitonin in the presence of this compound for a short period. Alternatively, introduce the compound into cells using a suitable delivery method.

  • Histone Extraction: Harvest the cells and isolate the nuclear fraction. Extract histones using an acid extraction method.

  • Quantification: Determine the protein concentration of the histone extracts.

  • Western Blot Analysis: Separate equal amounts of histone extracts by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against specific acetylated histone marks and total histone H3 (as a loading control).

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels. Compare the levels in treated cells to control cells.

The logical relationship for assessing a HAT inhibitor in a cellular context is outlined below:

cellular_assay_logic cluster_logic Cellular Assay Logic A Treat Cells with This compound analog B Inhibition of cellular p300 A->B C Decreased Histone Acetylation B->C D Altered Gene Expression C->D E Phenotypic Change (e.g., reduced proliferation) D->E

Caption: Logical flow of a cellular assay to evaluate a histone acetyltransferase inhibitor.

Conclusion and Future Directions

This compound serves as a powerful research tool for elucidating the specific functions of p300 in health and disease. Its high selectivity allows for the dissection of p300-mediated pathways from those regulated by other HATs. The provided data and protocols offer a foundation for researchers to investigate the impact of p300 inhibition on histone acetylation and downstream cellular processes.

Future research should focus on obtaining more granular quantitative data on the effects of this compound on a wider range of histone acetylation marks. Furthermore, the development of cell-permeable derivatives of this compound will be crucial for advancing our understanding of its therapeutic potential in in vivo models of diseases such as cancer. The continued exploration of selective p300 inhibitors like this compound holds significant promise for the development of novel epigenetic therapies.

References

Investigating Cellular Senescence with Lys-CoA TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP). The histone acetyltransferase p300 has been identified as a key epigenetic driver of the senescent phenotype.[1][2][3] Lys-CoA TFA is a potent and selective inhibitor of p300 histone acetyltransferase (HAT) activity, making it a valuable tool for investigating the role of p300 in cellular senescence and for exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the use of this compound in cellular senescence research, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: p300 Inhibition and Cellular Senescence

This compound selectively inhibits the catalytic activity of the p300 histone acetyltransferase. p300 plays a crucial role in regulating gene expression by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription. In the context of cellular senescence, p300-mediated acetylation is associated with the activation of gene expression programs that drive and maintain the senescent state.[1][3]

The primary signaling pathways governing cellular senescence are the p53/p21 and p16/Rb pathways.[4] p300 is known to acetylate and activate p53, a key tumor suppressor protein that induces the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[2][5] By inhibiting p300, this compound can be hypothesized to reduce p53 acetylation and its transcriptional activity, thereby mitigating the induction of p21 and potentially delaying or reversing the senescent phenotype. Furthermore, p300-mediated histone acetylation contributes to the establishment of a chromatin environment conducive to the expression of SASP factors.[1] Therefore, inhibition of p300 by this compound is expected to attenuate the pro-inflammatory secretome of senescent cells.

Data Presentation: Quantitative Effects of p300 Inhibition on Cellular Senescence

The following tables summarize quantitative data from studies investigating the effects of p300 inhibition on key markers of cellular senescence. While these studies may not have exclusively used this compound, the data is representative of the expected outcomes following treatment with a selective p300 inhibitor.

Senescence Marker Cell Type Inducer of Senescence p300 Inhibition Method Observed Effect Quantitative Change Reference
SA-β-Galactosidase ActivityHuman Diploid FibroblastsReplicative SenescenceshRNA knockdown of p300Decrease~40% reduction in positive cells[1]
p21CIP1 Expression (mRNA)Human Endothelial CellsHigh Glucosep300 inhibitor (C646)DecreaseSignificant reduction compared to control[2]
p16INK4a Expression (mRNA)Human FibroblastsOncogene (H-RasV12)p300 inhibitor (A485)DecreaseFold change < 1.0 vs. control[3]
IL-6 Secretion (SASP factor)Human FibroblastsReplicative SenescenceshRNA knockdown of p300Decrease>50% reduction in secreted IL-6[1]
IL-8 Secretion (SASP factor)Human FibroblastsReplicative SenescenceshRNA knockdown of p300Decrease>60% reduction in secreted IL-8[1]
Cellular Process Cell Type Assay p300 Inhibition Method Observed Effect Quantitative Change Reference
Cell ProliferationHuman Diploid FibroblastsBrdU IncorporationshRNA knockdown of p300Increase~2-fold increase in BrdU positive cells[1]
Histone H3K27 AcetylationHuman FibroblastsChIP-seqshRNA knockdown of p300DecreaseGlobal reduction in H3K27ac peaks[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular senescence.

Induction of Cellular Senescence

a) Replicative Senescence:

  • Culture primary human fibroblasts (e.g., IMR-90, WI-38) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Passage the cells serially at a 1:4 or 1:8 ratio when they reach 80-90% confluency.

  • Monitor the population doubling level (PDL). Cells will enter replicative senescence at a high PDL, characterized by a cessation of proliferation.

b) Stress-Induced Premature Senescence (SIPS):

  • Plate sub-confluent, low-passage primary human fibroblasts.

  • Induce senescence by treating the cells with a sub-lethal concentration of a DNA damaging agent (e.g., 100 µM Etoposide for 48 hours) or an oxidizing agent (e.g., 150 µM H2O2 for 2 hours).

  • After the induction period, wash the cells with phosphate-buffered saline (PBS) and replace with fresh culture medium.

  • Allow the cells to recover and establish the senescent phenotype for 5-7 days before subsequent experiments.

Treatment with this compound
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). The IC50 for p300 inhibition is in the range of 50-500 nM.[6]

  • On the day of treatment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium.

  • Remove the existing medium from the cultured cells and add the medium containing this compound.

  • The optimal concentration and duration of treatment should be determined empirically for each cell type and experimental setup. A typical starting point could be a concentration range of 1-10 µM for 24-72 hours.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
  • Wash the cells twice with PBS.

  • Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the SA-β-Gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

  • Incubate the cells with the staining solution at 37°C without CO2 for 12-16 hours.

  • Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.

Immunofluorescence for Senescence Markers (p21CIP1)
  • Grow cells on glass coverslips and treat as required.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Incubate with a primary antibody against p21CIP1 (diluted in 1% BSA in PBS) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blotting for Cell Cycle Regulators
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

  • Incubate with primary antibodies against p21CIP1, p16INK4a, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantification of SASP Factors by ELISA
  • Collect the conditioned medium from senescent cell cultures treated with or without this compound.

  • Centrifuge the medium to remove cellular debris.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific SASP factors (e.g., IL-6, IL-8) according to the manufacturer's instructions.

Mandatory Visualizations

G cluster_0 Cellular Stress (e.g., DNA Damage, Telomere Shortening) cluster_1 p53/p21 Pathway cluster_2 p16/Rb Pathway cluster_3 Senescence Phenotype stress Stress Signals p53 p53 stress->p53 activates p16 p16INK4a stress->p16 induces p21 p21CIP1 p53->p21 induces sasp SASP Secretion p53->sasp regulates cdk2_cyclinE CDK2/Cyclin E p21->cdk2_cyclinE inhibits Rb Rb cdk2_cyclinE->Rb phosphorylates arrest Cell Cycle Arrest cdk2_cyclinE->arrest promotes (when active) cdk46_cyclinD CDK4/6/Cyclin D p16->cdk46_cyclinD inhibits cdk46_cyclinD->Rb phosphorylates cdk46_cyclinD->arrest promotes (when active) E2F E2F Rb->E2F inhibits E2F->arrest promotes (when active) p300 p300 HAT p300->p53 acetylates (activates) p300->sasp promotes histone acetylation at SASP gene promoters lys_coa This compound lys_coa->p300 inhibits G cluster_0 Cell Culture and Senescence Induction cluster_1 Treatment cluster_2 Analysis of Senescence Markers cluster_3 Data Acquisition and Interpretation start Plate Primary Cells (e.g., Human Fibroblasts) induce Induce Senescence (Replicative or Stress-Induced) start->induce treat Treat with this compound (or vehicle control) induce->treat sa_beta_gal SA-β-Gal Staining treat->sa_beta_gal if_p21 Immunofluorescence (p21, γ-H2AX) treat->if_p21 wb Western Blot (p21, p16) treat->wb elisa ELISA for SASP (IL-6, IL-8) treat->elisa quantify Quantify Senescence Markers sa_beta_gal->quantify if_p21->quantify wb->quantify elisa->quantify interpret Interpret Results (Effect of p300 inhibition on senescence) quantify->interpret

References

Lys-CoA as a Histone Acetyltransferase Inhibitor: A Technical Guide on its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Histone Acetyltransferases (HATs) in Cellular Regulation

The reversible acetylation of lysine residues on histone and non-histone proteins is a critical post-translational modification that rivals phosphorylation in its importance for regulating cellular processes.[1] This dynamic process is controlled by two opposing enzyme families: Histone Acetyltransferases (HATs), which transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues, and Histone Deacetylases (HDACs), which remove them.[1]

Among the most studied HATs are the paralogous proteins p300 and CREB-binding protein (CBP). These enzymes function as transcriptional coactivators, playing a central role in gene expression programs that govern cell proliferation, differentiation, and homeostasis.[2][3] Dysregulation of p300/CBP activity is implicated in a variety of human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][4] The development of potent and selective inhibitors is therefore crucial, not only as potential therapeutics but also as chemical probes to dissect the multifaceted functions of these enzymes.[3][5] This guide focuses on the discovery and development of Lys-CoA, a pioneering bisubstrate inhibitor that has been instrumental in understanding p300/CBP biology.

The Discovery of Lys-CoA: A Bisubstrate Approach

The development of Lys-CoA was rooted in a rational design strategy aimed at creating a "bisubstrate" inhibitor.[3] The rationale is that an inhibitor designed to mimic both substrates of an enzyme—in this case, the acetyl-CoA cofactor and the lysine-containing protein substrate—would achieve higher affinity and specificity by simultaneously engaging both binding sites.[3]

Lys-CoA is a conjugate of Coenzyme A (CoA) and lysine, effectively fusing the two substrates into a single molecule.[3][4] This design proved highly effective, leading to the first potent and selective inhibitor for p300/CBP.[3] The unexpected potency and selectivity of Lys-CoA for p300 over other HATs, such as PCAF, highlighted fundamental differences in their catalytic mechanisms.[6]

Mechanism of Action and Structural Basis of Inhibition

Kinetic Mechanism

The selectivity of Lys-CoA is largely explained by the distinct kinetic mechanism employed by p300/CBP. Unlike the GCN5/PCAF family which follows a conventional ternary complex mechanism (where both substrates must bind before catalysis), p300/CBP utilizes a "hit and run" Theorell-Chance mechanism.[1][5] This mechanism involves the stable, initial binding of acetyl-CoA, followed by a weak and transient interaction with the histone substrate to allow for the acetyl transfer.[1] Lys-CoA, by covalently linking the high-affinity CoA moiety to the lysine substrate, effectively captures the transient interaction and locks the inhibitor into the active site, resulting in potent inhibition.[5]

Structural Insights

The high-resolution X-ray crystal structure of the p300 HAT domain in complex with Lys-CoA (PDB: 3BIY) provided critical insights into its mechanism of inhibition.[1][7] The structure revealed that acetyl-CoA binds within a narrow tunnel, which is partially enclosed by a unique and lengthy L1 loop.[2][5] The lysine portion of Lys-CoA is accommodated in a shallow, acidic pocket on the enzyme's surface.[2] Key interactions include hydrogen bonds between the inhibitor and residues lining the active site, as well as hydrophobic interactions between the lysine's aliphatic chain and a tunnel composed of residues Tyr1397, Trp1436, Tyr1446, and Cys1438.[2] This detailed structural understanding of the Lys-CoA/p300 complex became a foundational tool for the subsequent structure-based design of novel small-molecule inhibitors.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of Lys-CoA has been quantified against various HAT enzymes, demonstrating its high potency and selectivity for p300.

InhibitorTarget HATIC50KiSelectivity vs. p300Reference
Lys-CoA p300~50-500 nM19 nM-[3][8][]
Lys-CoA PCAF~200 µM-~400-fold[6][8][10]
H3-CoA-20 p300~200 µM--[6]
H3-CoA-20 PCAF~300 nM--[6]
CoASH p300-~1-7 µM50- to 400-fold weaker than Lys-CoA[3]

Key Experimental Protocols

The characterization of Lys-CoA as a HAT inhibitor involved several key experimental methodologies.

In Vitro HAT Inhibition Assay (Radioactive)

This assay directly measures the transfer of a radiolabeled acetyl group from [³H]acetyl-CoA or [¹⁴C]acetyl-CoA to a histone substrate.

  • Objective: To determine the IC50 value of an inhibitor.

  • Materials:

    • Recombinant purified p300 or PCAF enzyme.

    • Histone substrate (e.g., mixed calf histones, recombinant Histone H3 or H4, or specific peptide substrates).[6]

    • [³H]acetyl-CoA or [¹⁴C]acetyl-CoA.

    • Inhibitor (Lys-CoA) at various concentrations.

    • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).[11]

    • SDS-PAGE loading buffer.

  • Protocol:

    • Prepare reaction mixtures containing HAT assay buffer, histone substrate, and varying concentrations of Lys-CoA.

    • Add the HAT enzyme (e.g., p300) to the mixture and pre-incubate for a defined period (e.g., 10-20 minutes at 4°C or room temperature) to allow inhibitor binding.[4]

    • Initiate the reaction by adding radiolabeled acetyl-CoA.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by Tris-Tricine SDS-PAGE to resolve histones from unincorporated acetyl-CoA.[1]

    • Visualize the radiolabeled histones by fluorography or phosphorimaging.[6]

    • Quantify the band intensity to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.[6]

Coupled Spectrophotometric HAT Assay

This is a non-radioactive, continuous assay suitable for high-throughput screening.

  • Objective: To screen compounds for HAT inhibition.

  • Principle: The CoASH produced during the HAT reaction is used by α-ketoglutarate dehydrogenase to reduce NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[1]

  • Protocol:

    • In a UV-transparent plate, set up reaction wells containing assay buffer, histone peptide substrate, acetyl-CoA, α-ketoglutarate, NAD⁺, and α-ketoglutarate dehydrogenase.

    • Add the test compound (inhibitor) or DMSO control.

    • Initiate the reaction by adding the p300 HAT enzyme.

    • Monitor the increase in absorbance at 340 nm over time using a plate reader.

    • Calculate the reaction rate and determine the percent inhibition.

In Vitro Transcription Assay

This assay assesses the ability of an inhibitor to block p300's coactivator function in transcription.

  • Objective: To determine if Lys-CoA inhibits p300-dependent transcriptional activation.[4]

  • Protocol:

    • Assemble transcription reactions with a DNA template (either naked DNA or chromatinized template) containing a specific promoter.[4]

    • Add a transcriptional activator (e.g., Gal4-VP16) and general transcription factors (from a nuclear extract).[4]

    • Pre-incubate purified p300 with or without Lys-CoA.[4]

    • Add the p300/inhibitor mix and acetyl-CoA to the transcription reaction.

    • Initiate transcription by adding NTPs (including radiolabeled UTP).

    • Incubate to allow RNA synthesis.

    • Purify the resulting RNA transcripts and analyze by denaturing gel electrophoresis and autoradiography.

    • Quantify the transcript levels to assess the effect of the inhibitor.[4]

Visualizations: Pathways and Workflows

HAT_Mechanism_and_Inhibition cluster_0 p300 Catalytic Cycle (Theorell-Chance) cluster_1 Inhibition by Lys-CoA Acetyl-CoA Acetyl-CoA p300_Enzyme p300_Enzyme Acetyl-CoA->p300_Enzyme 1. Binds first p300_Acetyl-CoA p300:Acetyl-CoA Complex p300_Enzyme->p300_Acetyl-CoA p300_Inhibited p300:Lys-CoA (Inactive Complex) p300_Enzyme->p300_Inhibited p300_Acetyl-CoA->p300_Enzyme 3. Acetyl Transfer Acetylated_Histone Acetylated_Histone p300_Acetyl-CoA->Acetylated_Histone CoASH CoASH p300_Acetyl-CoA->CoASH Histone Histone Histone->p300_Acetyl-CoA 2. Binds transiently Lys-CoA Lys-CoA (Bisubstrate Inhibitor) Lys-CoA->p300_Enzyme Binds tightly to both substrate sites

Caption: p300 catalytic mechanism and inhibition by Lys-CoA.

Inhibitor_Development_Workflow cluster_discovery Discovery & Validation of Lys-CoA cluster_mechanistic Mechanistic Studies cluster_application Application & Further Development A Rational Design: Bisubstrate Concept B Chemical Synthesis of Lys-CoA A->B C In Vitro HAT Assay (p300 vs PCAF) B->C D Determine IC50 & Selectivity C->D E Kinetic Analysis (Theorell-Chance) D->E F Co-crystallization with p300 HAT Domain D->F H Use as a Chemical Probe (In Vitro Transcription) D->H G Solve 3D Structure (PDB: 3BIY) F->G I Virtual Ligand Screening using 3BIY structure G->I J Discovery of Small Molecule Inhibitors (e.g., C646) I->J

Caption: Workflow for the discovery and development of Lys-CoA.

p300_Signaling_Pathway Signal Upstream Signal (e.g., Growth Factor) TF Transcription Factor (e.g., p53, MyoD) Signal->TF p300_CBP p300/CBP Recruitment TF->p300_CBP HAT_Activity HAT Activity p300_CBP->HAT_Activity Histone_Acetylation Histone Acetylation (e.g., H3K27ac) HAT_Activity->Histone_Acetylation Chromatin_Remodeling Chromatin Opening Histone_Acetylation->Chromatin_Remodeling Transcription Gene Transcription Chromatin_Remodeling->Transcription Lys_CoA Lys-CoA Lys_CoA->HAT_Activity Inhibits

Caption: p300/CBP signaling pathway and point of inhibition.

Development and Broader Applications

The discovery of Lys-CoA and the subsequent elucidation of its binding mode to p300 were landmark achievements in the field. The p300/Lys-CoA co-crystal structure became an invaluable template for structure-based drug design.[1] Notably, it enabled virtual ligand screening campaigns that docked large libraries of commercially available compounds into the Lys-CoA binding pocket.[1] This approach successfully led to the identification of C646, the first cell-permeable, small-molecule inhibitor of p300/CBP that is competitive with acetyl-CoA.[1]

Beyond spurring the development of new inhibitors, Lys-CoA serves as a critical research tool. Its high selectivity allows scientists to specifically inhibit the catalytic activity of p300/CBP in complex biological systems, such as in vitro transcription assays, helping to distinguish the enzyme's acetylation-dependent functions from its role as a protein scaffold.[4][5]

Conclusion

Lys-CoA stands as a testament to the power of rational, mechanism-based inhibitor design. As a potent and selective bisubstrate inhibitor, its discovery was pivotal for several reasons: it validated p300/CBP as a druggable target, provided deep insights into the unique catalytic mechanism of this HAT family, and furnished the structural blueprint for a new generation of small-molecule inhibitors. The continued use of Lys-CoA as a chemical probe and the legacy of its discovery in guiding future drug development efforts underscore its profound and lasting impact on the fields of epigenetics and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Lys-CoA TFA in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-CoA TFA (Lysyl-Coenzyme A trifluoroacetate) is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), a crucial transcriptional coactivator.[1][2][3][4] The p300 protein plays a pivotal role in chromatin remodeling and gene activation by acetylating histones and other transcription factors, thereby creating a more permissive environment for transcription. By competitively inhibiting the binding of the natural cofactor acetyl-CoA to the p300 active site, this compound effectively suppresses p300's enzymatic activity and consequently, p300-dependent gene transcription.[1] These application notes provide a detailed protocol for utilizing this compound in an in vitro transcription assay to study its inhibitory effects on gene expression.

Mechanism of Action

The transcriptional coactivator p300 is recruited to gene promoters by sequence-specific transcription factors. Upon recruitment, p300 utilizes acetyl-CoA as a donor to acetylate lysine residues on histone tails (primarily H3 and H4) and other proteins involved in the transcription machinery. This acetylation neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin structure. This "open" chromatin state allows for the assembly of the pre-initiation complex and subsequent transcription by RNA polymerase II.

This compound acts as a competitive inhibitor of p300, occupying the acetyl-CoA binding site and preventing the transfer of acetyl groups to p300's substrates. This inhibition of HAT activity blocks chromatin relaxation and maintains a repressive chromatin state, ultimately leading to the downregulation of p300-target gene transcription.

Quantitative Data Summary

The inhibitory potency of this compound against p300 has been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.

ParameterValueEnzymeSubstrateAssay TypeReference
IC₅₀ 50-500 nMHuman p300Histone H3 PeptideHAT Activity Assay[1][2][3][4]
Selectivity >100-fold vs. PCAF (IC₅₀ = 200 µM)Human p300 vs. PCAFHistone H3 PeptideHAT Activity Assay[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Transcription Assay with a Chromatin Template

This protocol describes a cell-free in vitro transcription assay using a reconstituted chromatin template to assess the inhibitory effect of this compound on p300-dependent transcription.

Materials:

  • DNA Template: A linear DNA fragment (e.g., 2-3 kb) containing a strong promoter (e.g., CMV, SV40) upstream of a reporter gene (e.g., Luciferase, or a G-less cassette for radiolabeling).

  • Core Histones: Purified recombinant or native core histones (H2A, H2B, H3, H4).

  • Chromatin Assembly Factors: e.g., ACF (ATP-utilizing chromatin assembly and remodeling factor) and NAP-1 (Nucleosome assembly protein 1).

  • Transcription Factors: Purified recombinant sequence-specific transcription factor that binds to the promoter of the DNA template (e.g., GAL4-VP16 if using a GAL4 UAS).

  • p300: Purified, active recombinant human p300.

  • This compound: Stock solution in an appropriate solvent (e.g., water or a suitable buffer).

  • Acetyl-CoA: Stock solution.

  • Nuclear Extract or Purified Transcription Machinery: HeLa or other suitable nuclear extract as a source of general transcription factors and RNA Polymerase II, or a fully reconstituted system with purified components.

  • NTPs: Ribonucleotide triphosphates (ATP, GTP, CTP, UTP). For radiolabeling, [α-³²P]UTP can be included.

  • Transcription Buffer: e.g., 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 10 mM MgCl₂, 0.2 mM EDTA, 10% glycerol, 1 mM DTT.

  • ATP Regeneration System: (Optional but recommended for long incubations) e.g., creatine kinase and phosphocreatine.

  • RNase Inhibitor.

  • Stop Solution: e.g., a solution containing EDTA, SDS, and Proteinase K.

  • RNA Purification Kit.

  • Quantification Method: RT-qPCR primers for the transcribed gene, or a method for quantifying radiolabeled RNA.

Procedure:

  • Chromatin Assembly:

    • Assemble chromatin on the DNA template using core histones and chromatin assembly factors according to established protocols (e.g., salt dialysis or ATP-dependent assembly).

    • Verify successful chromatin assembly by micrococcal nuclease (MNase) digestion assay.

  • Inhibitor Pre-incubation:

    • In a microcentrifuge tube, prepare the p300 reaction mix. For each reaction, add transcription buffer, purified p300 (e.g., 50-100 ng), and the desired concentration of this compound or vehicle control.

    • Incubate at 30°C for 15-30 minutes to allow the inhibitor to bind to p300. A dose-response curve can be generated by testing a range of this compound concentrations (e.g., 1 nM to 10 µM).

  • Transcription Activation:

    • To the pre-incubated p300 mix, add the chromatin template (e.g., 50-100 ng), the specific transcription factor(s), and acetyl-CoA (a concentration around the Km for p300, e.g., 5-10 µM, is a good starting point).

    • Incubate at 30°C for 30 minutes to allow for histone acetylation.

  • Transcription Initiation and Elongation:

    • Add the nuclear extract or purified transcription machinery, NTPs (including the radiolabeled NTP if applicable), and RNase inhibitor.

    • Incubate at 30°C for 30-60 minutes to allow for transcription.

  • Termination and RNA Purification:

    • Stop the reaction by adding the stop solution and incubating as required to digest proteins.

    • Purify the synthesized RNA using an RNA purification kit.

  • Quantification of Transcription:

    • RT-qPCR: Perform reverse transcription followed by quantitative PCR using primers specific to the transcribed region of the template. Calculate the relative amount of transcript in the this compound-treated samples compared to the vehicle control.

    • Radiolabeling: If [α-³²P]UTP was used, the purified RNA can be run on a denaturing polyacrylamide gel, and the transcript band can be visualized and quantified using a phosphorimager.

Controls:

  • No Inhibitor Control: A reaction with vehicle instead of this compound to determine the baseline level of p300-dependent transcription.

  • No p300 Control: A reaction without p300 to confirm the dependence of transcription on its HAT activity.

  • No Acetyl-CoA Control: A reaction without acetyl-CoA to demonstrate the requirement for this cofactor.

  • Naked DNA Template Control: A reaction using the linear DNA template instead of the chromatin template to assess the effect of chromatin structure on transcription and inhibition.

Visualizations

G cluster_workflow Experimental Workflow start Start chromatin_assembly 1. Chromatin Assembly (DNA Template + Histones) start->chromatin_assembly activation 3. Transcription Activation (Add Chromatin, TFs, Acetyl-CoA) chromatin_assembly->activation pre_incubation 2. Inhibitor Pre-incubation (p300 + this compound) pre_incubation->activation transcription 4. In Vitro Transcription (Add Pol II machinery, NTPs) activation->transcription purification 5. RNA Purification transcription->purification quantification 6. Quantification of RNA (RT-qPCR or Radiolabeling) purification->quantification end End quantification->end

Caption: Experimental workflow for the in vitro transcription assay.

G cluster_pathway p300 Signaling Pathway in Transcription TF Transcription Factor p300 p300 TF->p300 Recruitment to Promoter Chromatin_C Condensed Chromatin p300->Chromatin_C Histone Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 LysCoA This compound LysCoA->p300 Inhibition Chromatin_O Open Chromatin Chromatin_C->Chromatin_O Relaxation PIC Pre-initiation Complex (GTFs + RNA Pol II) Chromatin_O->PIC Assembly Transcription Gene Transcription PIC->Transcription

Caption: p300-mediated transcriptional activation and its inhibition.

References

Determining the Optimal Concentration of Lys-CoA TFA for Histone Acetyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the optimal concentration of Lys-CoA trifluoroacetate (TFA) for inhibiting the histone acetyltransferase (HAT) p300. Lys-CoA TFA is a potent and selective bisubstrate inhibitor of p300, a key transcriptional coactivator involved in various cellular processes.[1][2][3][4] The protocols outlined below describe methodologies for both in vitro biochemical assays and cell-based assays to ascertain the effective concentration range and IC50 value of this compound for p300 inhibition.

Introduction to this compound

This compound is a synthetic conjugate of Coenzyme A (CoA) and Nε-acetyl-lysine, acting as a selective inhibitor of the p300 histone acetyltransferase.[5] It functions as a bisubstrate inhibitor by mimicking both the acetyl-CoA and histone lysine substrates of the enzyme.[6] Due to its high selectivity for p300 over other HATs like PCAF, this compound serves as a valuable chemical probe for investigating the biological functions of p300 in transcriptional regulation and its role in disease states such as cancer.[1][2][7]

Mechanism of Action

The inhibitory activity of this compound stems from its ability to bind to the active site of p300, thereby preventing the binding of both acetyl-CoA and the histone substrate. This competitive inhibition effectively blocks the transfer of the acetyl group to lysine residues on histone tails, a critical step in chromatin remodeling and gene activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on available literature.

Table 1: Inhibitory Activity of this compound

ParameterValueEnzymeNotes
IC5050-500 nMp300The half-maximal inhibitory concentration can vary depending on assay conditions.[1][2][3][4]
Selectivity>100-foldp300 vs. PCAFDemonstrates high selectivity for p300 over the related HAT, PCAF (IC50 ≈ 200 µM).[1][2][3][4]

Experimental Protocols

To determine the optimal concentration of this compound for your specific experimental setup, a dose-response analysis is recommended. Below are detailed protocols for a biochemical HAT assay and a cell-based Western blot analysis.

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a radioactive filter-binding assay to determine the IC50 value of this compound for p300.

Materials
  • Recombinant human p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Stop Solution (e.g., 10% trichloroacetic acid)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure
  • Prepare a dilution series of this compound: Serially dilute this compound in assay buffer to achieve a range of concentrations (e.g., 1 nM to 10 µM).

  • Set up the reaction mixture: In a microcentrifuge tube, combine the assay buffer, recombinant p300 enzyme, and histone peptide substrate.

  • Add this compound: Add the various concentrations of this compound to the reaction mixtures. Include a no-inhibitor control (vehicle only).

  • Pre-incubation: Incubate the reaction mixtures for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Start the reaction by adding [³H]-Acetyl-CoA.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by adding the stop solution.

  • Filter binding: Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with a suitable wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Scintillation counting: Place the washed filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of p300 activity against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Histone Acetylation Analysis by Western Blot

This protocol assesses the effect of this compound on histone acetylation in a cellular context. Note that this compound has poor cell permeability, and for cellular assays, a cell-permeable version such as Lys-CoA-Tat may be required.[6]

Materials
  • Cell line of interest

  • Cell culture medium and reagents

  • This compound or cell-permeable analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure
  • Cell culture and treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (or analog) for a specific duration (e.g., 6-24 hours). Include a vehicle-treated control.

  • Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

  • Data analysis: Quantify the band intensities for the acetylated and total histone proteins. Normalize the acetylated histone signal to the total histone signal. Plot the normalized signal against the concentration of this compound to determine the effective concentration for inhibiting histone acetylation in cells.

Visualizations

Signaling Pathway

p300_signaling cluster_nucleus Nucleus TF Transcription Factor p300 p300 TF->p300 recruits Histone Histone Tail (Lysine) p300->Histone acetylates AcetylCoA Acetyl-CoA AcetylCoA->p300 AcetylatedHistone Acetylated Histone Chromatin Chromatin AcetylatedHistone->Chromatin relaxes Gene Target Gene Chromatin->Gene exposes Transcription Transcription Activation Gene->Transcription LysCoA This compound LysCoA->p300 inhibits

Caption: p300-mediated transcriptional activation and its inhibition by this compound.

Experimental Workflow

hat_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis LysCoA_prep Prepare this compound Dilution Series Add_inhibitor Add this compound to Reaction Mix LysCoA_prep->Add_inhibitor Reaction_mix Prepare Reaction Mix (p300, Histone Peptide) Reaction_mix->Add_inhibitor Pre_incubation Pre-incubate (30°C) Add_inhibitor->Pre_incubation Start_reaction Initiate with [3H]-Acetyl-CoA Pre_incubation->Start_reaction Incubate Incubate (30°C) Start_reaction->Incubate Stop_reaction Stop Reaction Incubate->Stop_reaction Filtering Filter Binding (P81 Paper) Stop_reaction->Filtering Washing Wash Filters Filtering->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis

Caption: Workflow for the in vitro radioactive HAT assay.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific experimental needs. By performing careful dose-response studies using the described biochemical and cellular assays, scientists can confidently utilize this compound as a selective inhibitor to probe the multifaceted roles of p300 in health and disease.

References

Probing the p300 Interactome: Application of Lys-CoA TFA in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The histone acetyltransferase p300 is a master transcriptional co-activator that plays a pivotal role in a vast array of cellular processes, including cell growth, differentiation, and apoptosis. It functions as a central hub in cellular signaling networks, interacting with and acetylating a multitude of transcription factors and other proteins. The catalytic activity of p300 is crucial for modulating these protein-protein interactions and downstream biological outcomes. Consequently, tools that allow for the specific inhibition of p300's acetyltransferase activity are invaluable for dissecting its complex interaction networks.

Lys-CoA TFA (Lysyl-Coenzyme A trifluoroacetate salt) is a potent and highly selective inhibitor of the p300 histone acetyltransferase (HAT). It acts as a bisubstrate analog, mimicking both the lysine substrate and the acetyl-CoA cofactor, thereby binding tightly to the p300 active site.[1] This selective inhibition provides a powerful approach to investigate the role of p300's catalytic activity in mediating its interactions with other proteins. By comparing the p300 interactome in the presence and absence of this compound, researchers can identify which protein-protein interactions are dependent on p300's acetyltransferase function. This application note provides detailed protocols for utilizing this compound in conjunction with co-immunoprecipitation (Co-IP) and mass spectrometry to elucidate the dynamic, acetylation-dependent protein-protein interactions of p300.

Mechanism of Action of this compound

This compound is a synthetic compound designed to specifically target the catalytic HAT domain of p300. Its structure incorporates key features of both the lysine substrate and the coenzyme A molecule. This dual recognition allows this compound to bind with high affinity to the p300 active site, effectively blocking the binding of both endogenous substrates. The trifluoroacetate salt form enhances the stability and solubility of the compound for experimental use.

The inhibition of p300 by this compound is competitive with respect to both the protein substrate and acetyl-CoA. This targeted inhibition allows for the specific interrogation of p300's catalytic function without globally disrupting other cellular processes that may be affected by less specific inhibitors.

cluster_0 Normal p300 Catalytic Cycle cluster_1 Inhibition by this compound p300 p300 (HAT domain) Acetylated_Protein Acetylated Protein p300->Acetylated_Protein Catalyzes Acetylation CoASH CoASH p300->CoASH Releases Inactive_p300 Inactive p300 Complex p300->Inactive_p300 Binds LysCoA_TFA This compound LysCoA_TFA->Inactive_p300 Forms Protein Protein Substrate (e.g., Transcription Factor) Protein->p300 Binds to Protein->Inactive_p300 Binding Blocked AcetylCoA Acetyl-CoA AcetylCoA->p300 Binds to AcetylCoA->Inactive_p300 Binding Blocked

Figure 1: Mechanism of p300 Inhibition by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from a proteomic study investigating the effect of this compound on the p300 interactome. This data would typically be generated by performing co-immunoprecipitation of p300 from cells treated with either a vehicle control or this compound, followed by quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).

Table 1: p300 Interacting Proteins with Decreased Association upon this compound Treatment

Protein IDProtein NameFold Change (this compound / Vehicle)p-valueFunction
P04637Tumor suppressor p530.35<0.01Transcription factor, cell cycle regulation
Q09472CREB-binding protein (CBP)0.42<0.01Histone acetyltransferase, transcriptional co-activator
Q13131Nuclear factor kappa-B p65 subunit0.51<0.05Transcription factor, immune and inflammatory responses
P10275Myb proto-oncogene protein0.58<0.05Transcription factor, cell proliferation and differentiation

Table 2: p300 Interacting Proteins with Unchanged Association upon this compound Treatment

Protein IDProtein NameFold Change (this compound / Vehicle)p-valueFunction
P35222Importin-70.98>0.05Nuclear import receptor
Q15651TATA-binding protein1.05>0.05General transcription factor
P6225814-3-3 protein zeta/delta0.95>0.05Signal transduction, cell cycle regulation
Q13547RNA polymerase II subunit A1.02>0.05Transcription

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of p300 and Interacting Proteins from this compound-Treated Cells

This protocol describes the immunoprecipitation of endogenous p300 from cultured mammalian cells treated with this compound to identify interacting proteins whose association is dependent on p300's HAT activity.

Materials:

  • Mammalian cell line expressing p300 (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound (trifluoroacetate salt)

  • Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use

  • Anti-p300 antibody for immunoprecipitation

  • Normal IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 4-24 hours). The optimal concentration and treatment time should be determined empirically.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the plate and incubate on ice for 20 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G magnetic beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-p300 antibody or normal IgG control to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate with rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

    • Add 1 mL of ice-cold Wash Buffer and gently resuspend the beads.

    • Repeat the wash step 3-4 times.

  • Elution:

    • After the final wash, remove all supernatant.

    • To elute the protein complexes, add Elution Buffer and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Alternatively, for direct analysis by SDS-PAGE, add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

    • Place the tube on a magnetic rack and collect the eluate. If using an acidic elution buffer, neutralize the eluate with Neutralization Buffer.

  • Analysis:

    • The eluted proteins can be analyzed by Western blotting to confirm the presence of p300 and known interactors.

    • For a global analysis of the p300 interactome, the eluate should be processed for mass spectrometry analysis (see Protocol 2).

A Cell Culture & Treatment (Vehicle vs. This compound) B Cell Lysis A->B C Pre-clearing Lysate (with Protein A/G beads) B->C D Immunoprecipitation (with anti-p300 antibody) C->D E Washing D->E F Elution E->F G Western Blot Analysis F->G H Mass Spectrometry Analysis F->H

Figure 2: Co-Immunoprecipitation Workflow.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of p300 Immunoprecipitates

This protocol outlines the steps for preparing the eluted p300 protein complexes for identification and quantification by mass spectrometry.

Materials:

  • Eluted protein complexes from Protocol 1

  • Urea (8M in 50 mM Tris-HCl pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

  • Acetonitrile (ACN)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • To the eluted protein sample, add urea to a final concentration of 8M.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • In-solution Trypsin Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with TFA to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions. Briefly, activate the column with ACN, equilibrate with 0.1% TFA, load the sample, wash with 0.1% TFA, and elute the peptides with a solution containing ACN and 0.1% TFA.

  • Sample Preparation for Mass Spectrometry:

    • Dry the desalted peptides in a vacuum centrifuge.

    • Resuspend the peptides in a buffer compatible with the mass spectrometer's liquid chromatography system (e.g., 0.1% formic acid in water).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample (vehicle vs. This compound).

    • Perform statistical analysis to identify proteins with significantly altered abundance in the p300 immunoprecipitates upon this compound treatment.

A Eluted p300 Complexes B Denaturation, Reduction, & Alkylation A->B C In-solution Trypsin Digestion B->C D Peptide Desalting (C18 column) C->D E Sample Preparation for LC-MS/MS D->E F LC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

Figure 3: Mass Spectrometry Sample Preparation.

Conclusion

The use of this compound in combination with co-immunoprecipitation and mass spectrometry provides a robust and specific method for investigating the role of p300's catalytic activity in modulating its protein-protein interaction network. By following the detailed protocols provided in this application note, researchers can identify and quantify changes in the p300 interactome upon inhibition of its acetyltransferase function. This approach will enable a deeper understanding of the molecular mechanisms by which p300 regulates diverse cellular processes and may aid in the identification of novel therapeutic targets for diseases where p300 activity is dysregulated.

References

Application Notes and Protocols for Lys-CoA TFA in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lys-CoA TFA, a selective inhibitor of the p300 histone acetyltransferase (HAT), in chromatin immunoprecipitation (ChIP) assays. This document is intended to guide researchers in investigating the role of p300-mediated histone acetylation in gene regulation and disease.

Introduction to this compound and p300

Histone acetyltransferases (HATs) are crucial enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This post-translational modification, known as histone acetylation, is a key epigenetic mark generally associated with a more open chromatin structure and transcriptional activation.[1][2] Among the various HATs, p300 (also known as EP300 or KAT3B) is a master transcriptional coactivator that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, differentiation, and DNA repair, by acetylating histones (e.g., H3K18 and H3K27) and other non-histone proteins.[3][4][5] Dysregulation of p300 activity is implicated in various diseases, including cancer.[6][7]

This compound is a potent and selective inhibitor of p300 HAT activity.[8][9] It acts as a bisubstrate analog, competing with acetyl-CoA for the active site of p300.[7][10] This selectivity makes this compound a valuable chemical probe to elucidate the specific functions of p300 in chromatin biology and gene expression. By inhibiting p300, researchers can study the downstream effects on histone acetylation at specific genomic loci and the subsequent impact on transcription.

Application in Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context.[11] When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the identification of specific genomic regions where a protein of interest, such as a modified histone, is bound.

The use of this compound in conjunction with ChIP assays enables researchers to:

  • Determine the genomic landscape of p300 activity by observing the loss of specific histone acetylation marks upon its inhibition.

  • Identify genes and regulatory elements that are direct targets of p300-mediated acetylation.

  • Investigate the role of p300 in the dynamic regulation of gene expression in response to various stimuli.

  • Validate the efficacy and specificity of novel drug candidates targeting the p300 pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and the effects of p300 inhibition on histone acetylation.

Table 1: Inhibitor Specificity

InhibitorTargetIC50Notes
This compoundp30050-500 nMExhibits over 100-fold selectivity for p300 over PCAF.[8][9]
A-485p300/CBP~5 nMAnother potent and selective p300/CBP inhibitor.[12]

Table 2: Quantified Changes in Histone Acetylation upon p300 Inhibition

Histone MarkTreatmentFold ChangeCell TypeMethodReference
H3K18acp300 inhibitor (C646)IncreaseRAW264.7Mass Spectrometry[1]
H3K27acp300/CBP inhibitor (A-485)DecreaseHBTECsWestern Blot, ChIP-seq[12]
H3K9acp300/CBP inhibitor (A-485)Slight DecreaseHBTECsChIP-seq[12]

Note: The observed increase in H3K18ac with C646 was counterintuitive and suggested potential off-target effects on HDACs at higher concentrations.[1]

Experimental Protocols

This section provides a detailed protocol for a ChIP assay designed to assess the effect of this compound on histone acetylation.

Protocol: ChIP Assay for Histone Acetylation Following this compound Treatment

1. Cell Culture and Treatment:

  • Culture cells of interest to a confluence of 80-90%.

  • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours). The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.

2. Cross-linking:

  • Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle shaking.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping and transfer to a conical tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant. The cell pellet can be stored at -80°C.

3. Cell Lysis and Chromatin Shearing:

  • Resuspend the cell pellet in cell lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).

  • Incubate on ice for 10 minutes.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant and resuspend the nuclear pellet in nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).

  • Incubate on ice for 10 minutes.

  • Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the sheared chromatin to a new tube.

4. Immunoprecipitation:

  • Dilute the chromatin with ChIP dilution buffer (e.g., containing Triton X-100, NaCl, and protease inhibitors).

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.

  • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Save a small aliquot of the pre-cleared chromatin as "input" control.

  • Add the specific antibody against the histone modification of interest (e.g., anti-H3K27ac) to the remaining chromatin.

  • Incubate overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

5. Washes:

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound proteins:

    • Low Salt Wash Buffer

    • High Salt Wash Buffer

    • LiCl Wash Buffer

    • TE Buffer (twice)

    • The exact number and composition of washes may need to be optimized.[13]

6. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads by adding elution buffer (e.g., containing SDS and NaHCO3) and incubating at 65°C for 15 minutes with vortexing.[13]

  • Pellet the beads and transfer the supernatant to a new tube.

  • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). Also, process the input sample in parallel.[13]

7. DNA Purification:

  • Add RNase A and incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 45°C for 1-2 hours.

  • Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Elute the DNA in a small volume of nuclease-free water or TE buffer.

8. Analysis:

  • Quantify the enriched DNA using qPCR with primers specific to target genomic regions or proceed with library preparation for ChIP-seq analysis.

Visualizations

Signaling Pathway

p300_signaling cluster_0 Signal Transduction cluster_1 Chromatin Regulation Signal Signal TF_inactive Inactive Transcription Factor Signal->TF_inactive Activation TF_active Active Transcription Factor TF_inactive->TF_active Dimerization/ Modification p300 p300 TF_active->p300 Recruitment Histone_Tail Histone Tail p300->Histone_Tail Acetylation Lys_CoA This compound Lys_CoA->p300 Inhibition Acetylated_Histone Acetylated Histone Tail Histone_Tail->Acetylated_Histone Chromatin_Open Open Chromatin Acetylated_Histone->Chromatin_Open Gene_Expression Gene Expression Chromatin_Open->Gene_Expression

Caption: p300 signaling and inhibition by this compound.

Experimental Workflow

ChIP_Workflow Cell_Treatment 1. Cell Treatment (this compound or Vehicle) Crosslinking 2. Formaldehyde Cross-linking Cell_Treatment->Crosslinking Lysis_Sonication 3. Cell Lysis & Chromatin Shearing Crosslinking->Lysis_Sonication Immunoprecipitation 4. Immunoprecipitation (e.g., anti-H3K27ac) Lysis_Sonication->Immunoprecipitation Washes 5. Washes Immunoprecipitation->Washes Elution_Reverse 6. Elution & Reverse Cross-linking Washes->Elution_Reverse DNA_Purification 7. DNA Purification Elution_Reverse->DNA_Purification Analysis 8. qPCR or Sequencing DNA_Purification->Analysis

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

References

Application Notes: Measuring Cell Proliferation with Lys-CoA TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-CoA TFA is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). The p300/CBP (CREB-binding protein) family of coactivators are crucial regulators of transcription, integrating signals from various pathways to control gene expression programs governing cell cycle progression, differentiation, and apoptosis.[1] Dysregulation of p300/CBP activity is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[1][2] this compound, by inhibiting p300 HAT activity, provides a valuable tool for investigating the role of this enzyme in cell proliferation and for assessing its potential as an anticancer agent.

These application notes provide a detailed protocol for utilizing this compound in a WST-1-based cell proliferation assay, along with relevant signaling pathway information and expected outcomes in various cancer cell lines.

Principle of the Assay

The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity. The assay is based on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable, proliferating cells. By treating cells with this compound, a dose-dependent decrease in the WST-1 signal is expected if the compound inhibits cell proliferation.

Data Presentation

The following tables summarize the anti-proliferative effects of p300/CBP inhibitors in various cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for other potent p300/CBP inhibitors like A-485 and CCS1477 can provide an expected range of efficacy.

Table 1: Anti-proliferative Activity of p300/CBP Inhibitors in Prostate Cancer Cell Lines

Cell LineAR StatusInhibitorAssay TypeIC50 (µM)Reference
LNCaPAR-FLCCS1477Cell Viability0.230[3]
LNCaP-ARAR-FL over-expressedCCS1477Cell Viability0.150[3]
VCaPAR-FL, AR-SVCCS1477Cell Viability0.049[3]
22Rv1AR-FL, AR-SVCCS1477Cell Viability0.096[3]
DU145AR negativeCCS1477Cell Viability1.280[3]
PC3AR negativeCCS1477Cell Viability1.490[3]
PC3AR negativeC646³H-thymidine incorporationInhibition observed[4]
LNCaPAR positiveC646³H-thymidine incorporationInhibition observed[4]

Table 2: Anti-proliferative Activity of p300/CBP Inhibitors in Hematological Malignancies

Cell LineCancer TypeInhibitorAssay TypeIC50 (µM)Reference
THP-1Acute Myeloid LeukemiaCCS1477Cell ViabilityInhibition observed[3]
Multiple LinesHematological MalignanciesA-485Cell ProliferationSelective inhibition[5]

Note on TFA Salt: this compound is supplied as a trifluoroacetate (TFA) salt. It is crucial to note that the TFA counter-ion itself can influence cell proliferation, with effects observed at concentrations as low as 10 nM.[6][7] Therefore, it is highly recommended to include a vehicle control containing the equivalent concentration of TFA to that present in the highest concentration of this compound used in the experiment. For definitive studies, converting the peptide to a hydrochloride or other biologically inert salt is advisable.[6][7]

Experimental Protocols

WST-1 Cell Proliferation Assay Using this compound

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound

  • WST-1 reagent

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Test cell line

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of the solvent and TFA as the highest concentration of this compound.

      • Untreated Control: Cells in complete culture medium only.

      • Blank: Wells containing medium only (no cells).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density and should be determined in a preliminary experiment.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell proliferation inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle control cells)] x 100

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).[8]

Signaling Pathways and Visualizations

Inhibition of p300 by this compound is expected to impact several key signaling pathways that regulate cell proliferation.

p300's Role in Cell Cycle Control

p300 plays a pivotal role in regulating the cell cycle through its interaction with and acetylation of key proteins such as the tumor suppressor p53 and the retinoblastoma protein (Rb). Acetylation of p53 by p300 enhances its stability and transcriptional activity, leading to the expression of cell cycle arrest genes like p21.

p300_Cell_Cycle cluster_nucleus Nucleus LysCoA This compound p300 p300 LysCoA->p300 p53 p53 p300->p53 Acetylation p21 p21 p53->p21 Activates Transcription CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Proliferation Proliferation S_Phase_Genes->Proliferation

Caption: p300-mediated cell cycle regulation and the effect of this compound.

Experimental Workflow for Cell Proliferation Assay

The following diagram illustrates the key steps in the WST-1 based cell proliferation assay with this compound.

WST1_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound and controls Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_WST1 Add WST-1 Reagent Incubate_Treatment->Add_WST1 Incubate_WST1 Incubate for 1-4h Add_WST1->Incubate_WST1 Measure_Absorbance Measure Absorbance at 450 nm Incubate_WST1->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the WST-1 cell proliferation assay.

Conclusion

This compound is a valuable research tool for studying the role of p300 in cell proliferation. The provided protocol and background information will enable researchers to design and execute robust experiments to assess the anti-proliferative effects of this compound. Careful consideration of controls, particularly for the TFA counter-ion, is essential for accurate data interpretation. By elucidating the impact of p300 inhibition on cancer cell proliferation, these studies can contribute to the development of novel therapeutic strategies.

References

Application Notes and Protocols: Western Blot Analysis of Histone Acetylation After Lys-CoA TFA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression.[1][2][3] This dynamic process is governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2][3][4] HATs transfer an acetyl group from acetyl-CoA to lysine residues on histone tails, neutralizing their positive charge and leading to a more open chromatin conformation (euchromatin) that is generally associated with transcriptional activation.[2][3][5] Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[3]

Lys-CoA TFA is a selective inhibitor of the p300 histone acetyltransferase (HAT), with an IC50 value in the range of 50-500 nM.[6][7][8][9][] It exhibits over 100-fold selectivity for p300 over other HATs like PCAF.[6][7][8] By inhibiting p300, this compound can suppress p300-dependent transcriptional activation, making it a valuable tool for studying the specific roles of this HAT in various cellular processes.[6][7][8]

Western blotting is a widely used and powerful technique to detect changes in global histone acetylation levels or site-specific acetylation marks in response to treatment with inhibitors like this compound.[1] This application note provides a detailed protocol for the Western blot analysis of histone acetylation following treatment with this compound, including histone extraction, gel electrophoresis, and immunodetection.

Data Presentation: Expected Outcomes of this compound Treatment

Treatment of cells with this compound is expected to decrease histone acetylation at sites targeted by p300. The following tables provide a template for presenting quantitative data obtained from Western blot analysis. The data shown are hypothetical and serve as an example of how to structure experimental results.

Table 1: Global Histone H3 and H4 Acetylation Levels

Treatment GroupConcentration (nM)Normalized Acetyl-H3 Intensity (Arbitrary Units)Normalized Acetyl-H4 Intensity (Arbitrary Units)
Vehicle Control01.00 ± 0.081.00 ± 0.11
This compound500.72 ± 0.060.95 ± 0.09
This compound1000.45 ± 0.050.88 ± 0.10
This compound5000.21 ± 0.030.75 ± 0.08
  • Data are represented as mean ± standard deviation from three independent experiments. Intensity values are normalized to a loading control (e.g., total Histone H3) and then to the vehicle control.

Table 2: Site-Specific Histone Acetylation Levels

Treatment GroupConcentration (nM)H3K9ac Intensity (Normalized)H3K14ac Intensity (Normalized)H3K18ac Intensity (Normalized)H3K27ac Intensity (Normalized)
Vehicle Control01.00 ± 0.121.00 ± 0.091.00 ± 0.151.00 ± 0.13
This compound1000.58 ± 0.070.91 ± 0.110.42 ± 0.060.35 ± 0.04
Positive Control (HDACi)1 µM2.54 ± 0.212.89 ± 0.253.12 ± 0.283.45 ± 0.31
  • Data are represented as mean ± standard deviation from three independent experiments. H3K9ac, H3K14ac, H3K18ac, and H3K27ac are known targets of p300. An HDAC inhibitor (HDACi) is included as a positive control for hyperacetylation.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.

  • Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control. Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).

Histone Extraction (Acid Extraction Method)

This is a common and robust method for isolating histones.[11]

  • Cell Harvesting: Wash cells once with ice-cold PBS. Scrape the cells in PBS and transfer to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Centrifuge the cell suspension at 6,500 x g for 10 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors).

  • Nuclei Isolation: Lyse the cells on ice for 10 minutes with gentle mixing. Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) or 0.4 N sulfuric acid (H₂SO₄). Incubate overnight on a rotator at 4°C.[11][12]

  • Histone Precipitation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the cellular debris. Transfer the supernatant containing the histones to a new tube. Histones can be precipitated by adding trichloroacetic acid (TCA) to a final concentration of 33% and incubating on ice for at least 30 minutes.[13]

  • Washing and Solubilization: Pellet the precipitated histones by centrifugation. Wash the pellet with ice-cold acetone. Air-dry the pellet and resuspend it in distilled water.[14]

  • Quantification: Determine the protein concentration using a Bradford or BCA assay. It is crucial to use a BSA standard curve for accurate quantification.

SDS-PAGE and Western Blotting
  • Sample Preparation: For each sample, mix 5-15 µg of histone extract with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[15]

  • Gel Electrophoresis: Load the samples onto a 15% or 4-20% gradient SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[15][16] Also load a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15][17] A smaller pore size is recommended for the efficient transfer of small histone proteins.[15][17] Transfer can be performed using a wet or semi-dry system. Confirm efficient transfer by staining the membrane with Ponceau S.[15]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[15] For modified histone antibodies, BSA is often recommended.[17]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, or site-specific antibodies like anti-H3K27ac) in the blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[18]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[18]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[18]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Multiple exposure times may be necessary to obtain an optimal signal without saturation.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against a total histone protein (e.g., anti-Histone H3 or anti-Histone H4).

Quantification and Data Analysis
  • Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities.[19]

  • Normalization: For each lane, normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone band (loading control).

  • Relative Quantification: Express the normalized intensity of the treated samples as a fold change relative to the vehicle-treated control group.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Histone Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding 1. Seed Cells treatment 2. Treat with this compound cell_seeding->treatment harvesting 3. Harvest Cells treatment->harvesting lysis 4. Lyse Cells & Isolate Nuclei harvesting->lysis acid_extraction 5. Acid Extraction of Histones lysis->acid_extraction quantification 6. Quantify Protein acid_extraction->quantification sds_page 7. SDS-PAGE quantification->sds_page transfer 8. Protein Transfer sds_page->transfer blocking 9. Blocking transfer->blocking primary_ab 10. Primary Antibody Incubation blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation primary_ab->secondary_ab detection 12. Chemiluminescent Detection secondary_ab->detection imaging 13. Image Acquisition detection->imaging densitometry 14. Densitometry imaging->densitometry normalization 15. Normalization densitometry->normalization statistics 16. Statistical Analysis normalization->statistics

Caption: Experimental workflow for Western blot analysis.

signaling_pathway cluster_input Metabolic State cluster_enzyme Enzymatic Regulation cluster_chromatin Chromatin State cluster_output Transcriptional Outcome acetyl_coa Acetyl-CoA (Metabolic Substrate) p300 p300 (HAT) acetyl_coa->p300 substrate histones_acetylated Acetylated Histones (Ac-Lysine) p300->histones_acetylated Acetylates lys_coa_tfa This compound lys_coa_tfa->p300 Inhibits hdac HDACs histones_unacetylated Histones (Lysine) hdac->histones_unacetylated Deacetylates chromatin_closed Closed Chromatin (Heterochromatin) histones_unacetylated->chromatin_closed histones_acetylated->hdac Substrate for chromatin_open Open Chromatin (Euchromatin) histones_acetylated->chromatin_open transcription_on Gene Transcription ACTIVATED chromatin_open->transcription_on transcription_off Gene Transcription REPRESSED chromatin_closed->transcription_off

Caption: Regulation of histone acetylation and gene expression.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lys-CoA TFA Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Lys-CoA TFA (Trifluoroacetic acid salt). The following information is designed to help you troubleshoot common issues and ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time. What are the optimal storage conditions?

A1: this compound, like other Coenzyme A derivatives, is susceptible to degradation in solution. For optimal stability, it is crucial to adhere to the following storage guidelines.

  • Solid Form: Store the lyophilized powder at -20°C in a tightly sealed, desiccated container to protect it from moisture.[1][2]

  • Stock Solutions: Prepare stock solutions in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) to minimize hydrolysis.[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in water and various aqueous buffers. To prepare a stock solution, it is recommended to use a slightly acidic buffer, such as 50 mM sodium acetate with a pH of 5.0.[3] This helps to mitigate the inherent instability of Coenzyme A compounds in neutral or alkaline conditions. Ensure the powder is fully dissolved by gentle vortexing. For certain applications, co-solvents like DMSO may be used, but it is essential to first dissolve the compound in an aqueous buffer.

Q3: I am observing inconsistent results in my p300 HAT inhibition assay. Could this be related to this compound instability?

A3: Yes, inconsistent results in HAT assays can be a direct consequence of this compound degradation. The thioester bond in Lys-CoA is prone to hydrolysis, which would render the molecule inactive as a p300 inhibitor. Several factors in your assay setup could contribute to this:

  • pH of the Reaction Buffer: The optimal pH for p300 HAT activity is typically around 8.0. However, Coenzyme A and its analogs are less stable at alkaline pH. It is a critical balancing act. While the enzyme requires a higher pH for optimal function, the inhibitor's stability is compromised. Minimize the pre-incubation time of this compound in the high pH reaction buffer before starting the assay.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of this compound.[6][7][8][9] Using freshly thawed aliquots for each experiment is highly recommended.

  • Contaminants in Water or Buffers: Ensure the use of high-purity, nuclease-free water and freshly prepared buffers to avoid enzymatic or chemical degradation.

Q4: How does the trifluoroacetate (TFA) counterion affect my experiments?

A4: Lys-CoA is often supplied as a TFA salt, a remnant from the purification process. The TFA counterion can lower the pH of your stock solution when dissolved in unbuffered water.[3] This acidic environment can be beneficial for the stability of the thioester bond during storage. However, it is important to be aware that TFA itself can influence biological assays.[3] For highly sensitive cellular assays, some researchers prefer to exchange the TFA counterion for a more biocompatible one, such as hydrochloride or acetate.[10]

Q5: What are the potential degradation products of this compound in solution?

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions based on information for this compound and closely related Coenzyme A compounds.

ConditionFormTemperatureDurationRecommended Buffer/Notes
Long-term Storage Solid (Lyophilized)-20°CUp to 3 yearsStore in a desiccated environment.[5]
Solution (Aliquot)-80°CUp to 1 yearUse a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Avoid repeated freeze-thaw cycles.[5]
Short-term Storage Solution (Aliquot)-20°CUp to 1 monthUse a slightly acidic buffer. Best for working stocks.[4]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Pre-experiment Preparation:

    • Equilibrate the vial of lyophilized this compound powder to room temperature before opening to prevent condensation.

    • Prepare a sterile, 50 mM sodium acetate buffer and adjust the pH to 5.0 using acetic acid. Filter sterilize the buffer.

  • Reconstitution:

    • Carefully open the vial and add the appropriate volume of the 50 mM sodium acetate (pH 5.0) buffer to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize potential oxidation.

  • Aliquoting and Storage:

    • Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid wasting material and to prevent repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • For long-term storage, place the aliquots in a freezer at -80°C. For short-term use, store at -20°C.

Protocol for Using this compound in a p300 HAT Assay
  • Thawing the Stock Solution:

    • Retrieve a single-use aliquot of the this compound stock solution from the -80°C or -20°C freezer.

    • Thaw the solution on ice. Once thawed, keep the tube on ice until it is ready to be used.

  • Dilution to Working Concentration:

    • Prepare your HAT assay reaction buffer (the pH will likely be around 8.0 for optimal p300 activity).

    • Just before starting the assay, dilute the this compound stock solution to the final desired working concentration in the pre-chilled reaction buffer.

  • Assay Procedure:

    • Add the diluted this compound to your assay plate containing the p300 enzyme and histone substrate.

    • To minimize the exposure of this compound to the higher pH of the reaction buffer, it is advisable to add it to the reaction mixture immediately before initiating the reaction with the addition of Acetyl-CoA.

    • Proceed with the incubation and detection steps as per your specific HAT assay protocol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to this compound instability.

Troubleshooting_Lys_CoA_TFA_Instability start Inconsistent Experimental Results (e.g., loss of p300 inhibition) check_storage Verify Storage Conditions start->check_storage check_handling Review Solution Handling start->check_handling check_assay_conditions Examine Assay Conditions start->check_assay_conditions storage_temp Solid: -20°C, desiccated? Solution: -80°C, aliquoted? check_storage->storage_temp storage_buffer Stock solution in slightly acidic buffer (pH ~5.0)? check_storage->storage_buffer freeze_thaw Minimizing freeze-thaw cycles? Using fresh aliquots? check_handling->freeze_thaw dissolving_protocol Following proper dissolving protocol? check_handling->dissolving_protocol buffer_ph Assay buffer pH appropriate? (Aware of stability vs. activity trade-off) check_assay_conditions->buffer_ph incubation_time Minimizing pre-incubation time in assay buffer? check_assay_conditions->incubation_time remediate_storage Action: Adjust storage (new compound batch may be needed) storage_temp->remediate_storage No end_good Problem Resolved storage_temp->end_good Yes storage_buffer->remediate_storage No storage_buffer->end_good Yes remediate_handling Action: Revise handling protocol (prepare fresh stock solution) freeze_thaw->remediate_handling No freeze_thaw->end_good Yes dissolving_protocol->remediate_handling No dissolving_protocol->end_good Yes remediate_assay Action: Optimize assay protocol (e.g., buffer pH, incubation times) buffer_ph->remediate_assay No buffer_ph->end_good Yes incubation_time->remediate_assay No incubation_time->end_good Yes end_bad Problem Persists: Consider other experimental variables remediate_storage->end_bad remediate_handling->end_bad remediate_assay->end_bad

Troubleshooting workflow for this compound instability.

References

Optimizing Lys-CoA TFA concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Lys-CoA TFA in experiments, with a focus on ensuring on-target specificity and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Lys-CoA, and what is its primary molecular target?

Lys-CoA is a high-potency, selective bisubstrate inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2][3] It mimics both the lysine substrate and Coenzyme A (CoA), binding tightly to the p300 active site and blocking its catalytic activity.[4][5] Its primary target is the p300 HAT, with significantly lower potency against other acetyltransferases like PCAF.[1][6]

Q2: What is the recommended concentration range for Lys-CoA in experiments?

The effective concentration of Lys-CoA is highly dependent on the assay type.

  • Biochemical/In Vitro Assays: The half-maximal inhibitory concentration (IC₅₀) for p300 is in the nanomolar range, typically between 50 and 500 nM.[1][6] For p300 autoacetylation, the IC₅₀ is approximately 100 nM.[7] A concentration of 10 µM has been shown to effectively inhibit p300-dependent transcription in vitro.[2]

  • Cell-Based Assays: Standard Lys-CoA is cell-impermeable and not recommended for use in live-cell experiments.[3] For cellular studies, chemically modified, cell-permeable analogs (e.g., Tat-CoA) are required.[3]

Q3: Is this compound cell-permeable?

No, this compound is a large, charged molecule and is not considered cell-permeable.[3] Its use is primarily intended for biochemical assays with purified enzymes or in cell-free systems like nuclear extracts.[2][3] Applying it directly to live cells will likely yield no on-target effects.

Q4: What are the potential off-targets of Lys-CoA?

While highly selective for p300, at elevated concentrations Lys-CoA can inhibit other lysine acetyltransferases (KATs). For instance, its IC₅₀ for PCAF is approximately 200 µM, which is about 100-fold higher than for p300.[1][6] Using excessively high concentrations risks engaging these and other potential off-targets, leading to confounding results.[8][9]

Q5: How should I prepare and store this compound stock solutions?

For accurate and reproducible results, proper handling is crucial.

  • Preparation: When preparing stock solutions, always use the batch-specific molecular weight found on the product's vial and Certificate of Analysis.[6]

  • Storage: Solid Lys-CoA should be stored desiccated at -20°C. Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.

Quantitative Data Summary

The following table summarizes key quantitative data for Lys-CoA to guide experimental design.

ParameterTarget EnzymeValueAssay TypeReference
IC₅₀ p300 HAT50 - 500 nMBiochemical[1][6]
IC₅₀ p300 Autoacetylation~100 nMBiochemical[7]
IC₅₀ PCAF HAT~200 µMBiochemical[1][6]
Kᵢ p300 HAT~20 nMBiochemical[7]
Effective Conc. p300-dependent Transcription10 µMIn Vitro[2]

Troubleshooting Guide

Problem: I am not observing any inhibition of my target protein or pathway.

Possible CauseRecommended Solution
1. Incorrect Assay Type Lys-CoA is not cell-permeable.[3] Confirm you are using a biochemical (e.g., purified enzyme) or cell-free (e.g., nuclear extract) assay system. For live-cell experiments, a cell-permeable analog is required.
2. Sub-Optimal Inhibitor Concentration The concentration may be too low. Prepare fresh dilutions and perform a dose-response experiment starting from the low nM range up to ~10 µM. Refer to the data table above for guidance.
3. Degraded Compound The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from solid material and re-run the experiment.

Problem: I am observing unexpected or widespread cellular effects, suggesting off-target activity.

Possible CauseRecommended Solution
1. Concentration is Too High High concentrations can lead to the inhibition of less sensitive off-targets like PCAF or other KATs.[1][9] Determine the lowest effective concentration by performing a careful dose-response analysis and use this concentration for all subsequent experiments.
2. Non-Specific or Off-Target Effects The observed phenotype may be unrelated to p300 inhibition. To validate that the effect is on-target, use an orthogonal approach, such as siRNA or CRISPR/Cas9-mediated knockdown of p300, to see if it phenocopies the results of Lys-CoA treatment.
3. Assay Interference Some HAT inhibitors are known to interfere with assay readouts non-specifically.[8] Include appropriate controls, such as an inactive compound if available, and consider using a different assay technology to confirm the results.

Visualizations and Diagrams

p300_inhibition_pathway cluster_reaction p300-Mediated Acetylation Histone Histone Substrate (e.g., H3) p300 p300/CBP Enzyme Histone->p300 AcetylCoA Acetyl-CoA AcetylCoA->p300 Acetylated_Histone Acetylated Histone p300->Acetylated_Histone CoA CoA p300->CoA LysCoA Lys-CoA LysCoA->p300 Inhibition

Caption: Mechanism of p300 inhibition by Lys-CoA.

optimization_workflow start Start protocol Determine IC₅₀ in Biochemical Assay start->protocol select_conc Select Lowest Effective Concentration Range protocol->select_conc IC₅₀ value validate Validate in Primary Assay (e.g., In Vitro Transcription) select_conc->validate off_target_check Assess Off-Target Potential validate->off_target_check phenocopy Use Orthogonal Method (e.g., siRNA Knockdown) to Confirm Phenotype off_target_check->phenocopy Unexpected results end Optimized Concentration Achieved off_target_check->end Expected results phenocopy->end

Caption: Workflow for optimizing Lys-CoA concentration.

troubleshooting_tree start Problem: No Inhibition Observed q1 Is this a live cell-based assay? start->q1 a1_yes Result: Ineffective Reason: Lys-CoA is not cell-permeable. Solution: Use a cell-permeable analog or a biochemical assay. q1->a1_yes Yes q2 Is inhibitor concentration in the optimal range (e.g., >10x IC₅₀)? q1->q2 No a2_no Solution: Increase concentration. Perform a dose-response experiment. q2->a2_no No q3 Was the compound stored correctly and prepared fresh? q2->q3 Yes a3_no Solution: Prepare fresh stock solution from solid. Aliquot to avoid freeze-thaw cycles. q3->a3_no No end Further investigation needed into assay components (enzyme, substrate). q3->end Yes

Caption: Troubleshooting logic for lack of inhibition.

Experimental Protocols

Protocol 1: Determining IC₅₀ with an In Vitro Histone Acetyltransferase (HAT) Assay

This protocol outlines a general method for determining the dose-dependent inhibition of p300 by Lys-CoA.

Materials:

  • Recombinant human p300 enzyme

  • Histone H3 peptide substrate

  • [³H]-Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation fluid and counter

Procedure:

  • Prepare Lys-CoA Dilutions: Create a serial dilution of this compound in Assay Buffer, ranging from 1 nM to 100 µM. Include a "no inhibitor" control.

  • Set Up Reaction: In a microtiter plate, combine the p300 enzyme and histone H3 peptide in Assay Buffer.

  • Pre-incubation: Add the diluted Lys-CoA or control buffer to the wells. Pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA to each well. The final concentration of Acetyl-CoA should be at or near its Michaelis-Menten constant (Kₘ) for p300 to ensure sensitivity to competitive inhibition.[7]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear phase.

  • Stop Reaction: Stop the reaction by adding an acid (e.g., acetic acid).

  • Measure Acetylation: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [³H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the Lys-CoA concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Validating On-Target Effects using a p300 Knockdown Control

This workflow validates that the biological effect observed with Lys-CoA is specifically due to the inhibition of p300.

Phase 1: Inhibitor Treatment

  • Determine Lowest Effective Dose: Using your primary assay (e.g., an in vitro transcription assay), perform a dose-response with Lys-CoA to identify the lowest concentration that achieves the desired biological effect.

  • Perform Primary Experiment: Conduct your experiment using this optimized concentration of Lys-CoA. Include a vehicle control (the buffer used to dissolve Lys-CoA).

  • Measure Outcome: Quantify the biological outcome of interest (e.g., target gene expression, protein acetylation).

Phase 2: Genetic Knockdown

  • Design and Transfect: Transfect your cells (if a cellular system is relevant for a downstream cell-free extract) with either a validated siRNA targeting p300 (e.g., targeting the EP300 gene) or a non-targeting control siRNA.

  • Confirm Knockdown: After 48-72 hours, harvest a portion of the cells to confirm successful p300 protein knockdown via Western blot or qPCR.

  • Perform Parallel Experiment: Use the remaining cells (or extracts from them) to perform the same primary experiment as in Phase 1.

  • Measure Outcome: Quantify the same biological outcome measured in the inhibitor-treated group.

Phase 3: Compare Results

  • Analyze Data: Compare the results from the Lys-CoA-treated group with the p300-knockdown group.

References

Technical Support Center: Addressing Poor Cell Permeability of Lys-CoA TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Lys-CoA TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the poor cell permeability of this valuable research compound.

I. Understanding the Challenge: Why is this compound Cell Impermeable?

Lys-CoA, a potent inhibitor of the histone acetyltransferase p300, is a large and highly charged molecule. Its structure, which includes a triphosphate group, results in a net negative charge at physiological pH. This charge, combined with its size, prevents it from passively diffusing across the hydrophobic cell membrane.

The trifluoroacetate (TFA) salt form, a common result of the purification process for synthetic peptides and small molecules, can also introduce experimental variability. Residual TFA can have its own biological effects, including cytotoxicity, which may confound the interpretation of experimental results.[1][2][3][4]

Key Factors Contributing to Poor Cell Permeability:

  • High Negative Charge: The multiple phosphate groups on the coenzyme A moiety are ionized at physiological pH, creating a significant charge barrier to membrane transport.

  • Large Molecular Size: The overall size of the Lys-CoA molecule hinders its ability to passively diffuse across the lipid bilayer.

  • Hydrophilicity: The polar nature of the molecule favors interaction with the aqueous extracellular environment over the hydrophobic interior of the cell membrane.

II. Troubleshooting Guide: Strategies to Enhance Intracellular Delivery of this compound

If you are observing a lack of efficacy of this compound in your cell-based assays, it is highly probable that the compound is not reaching its intracellular target. Here are several strategies to overcome this limitation, ranging from straightforward to more complex approaches.

Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. By encapsulating Lys-CoA within a liposome, you can facilitate its entry into cells through endocytosis or direct fusion with the cell membrane.

Experimental Protocol: Thin-Film Hydration Method for Liposome Encapsulation

This protocol provides a general guideline for encapsulating a hydrophilic molecule like Lys-CoA. Optimization of lipid composition and ratios may be necessary for your specific cell type.

  • Lipid Film Formation:

    • Dissolve a mixture of lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum to remove any residual solvent.

  • Hydration:

    • Prepare an aqueous solution of this compound in a suitable buffer (e.g., PBS).

    • Add the this compound solution to the lipid film.

    • Hydrate the film by gentle agitation at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) for 30-60 minutes. This process will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid transition temperature.

  • Purification:

    • Remove unencapsulated Lys-CoA by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the amount of encapsulated Lys-CoA using a suitable analytical method (e.g., LC-MS/MS).

Workflow for Liposomal Delivery of Lys-CoA

liposome_workflow cluster_prep Liposome Preparation cluster_exp Cell-Based Experiment Lipid_Film Lipid Film Formation Hydration Hydration with Lys-CoA Lipid_Film->Hydration Extrusion Extrusion Hydration->Extrusion Purification Purification Extrusion->Purification Incubation Incubate Cells with Lys-CoA Liposomes Purification->Incubation Cell_Culture Culture Target Cells Cell_Culture->Incubation Assay Perform Downstream Assay (e.g., Western Blot for Histone Acetylation) Incubation->Assay

Caption: Workflow for preparing and using Lys-CoA-loaded liposomes.

Conjugation with Cell-Penetrating Peptides (CPPs)

CPPs are short, typically cationic, peptides that can traverse the cell membrane and carry a molecular cargo, such as small molecules, into the cytoplasm.[5][6][7] Conjugating Lys-CoA to a CPP can significantly enhance its cellular uptake.

Experimental Protocol: Covalent Conjugation of Lys-CoA to a CPP

This protocol outlines a general strategy for conjugating Lys-CoA to a CPP containing a cysteine residue via a maleimide linker.

  • Modification of Lys-CoA:

    • Introduce a reactive thiol group onto the Lys-CoA molecule. This can be achieved by reacting one of its primary amines with a heterobifunctional crosslinker such as N-succinimidyl S-acetylthioacetate (SATA), followed by deacetylation to expose the sulfhydryl group.

  • Activation of CPP:

    • Synthesize or procure a CPP (e.g., TAT peptide, poly-arginine) with a terminal cysteine residue.

    • Activate the CPP by reacting it with a maleimide-containing crosslinker.

  • Conjugation:

    • React the thiol-modified Lys-CoA with the maleimide-activated CPP. The maleimide group will specifically react with the sulfhydryl group on Lys-CoA to form a stable thioether bond.

  • Purification:

    • Purify the Lys-CoA-CPP conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry.

Signaling Pathway: Action of Intracellular Lys-CoA

hat_inhibition LysCoA_CPP Lys-CoA-CPP Conjugate Intracellular_LysCoA Intracellular Lys-CoA LysCoA_CPP->Intracellular_LysCoA Cellular Uptake Cell_Membrane Cell Membrane p300 p300 HAT Intracellular_LysCoA->p300 Inhibition Acetylated_Histones Acetylated Histones p300->Acetylated_Histones Acetylation Histones Histones Histones->p300 Transcription Gene Transcription Acetylated_Histones->Transcription

Caption: Inhibition of p300 by intracellularly delivered Lys-CoA.

Utilization of Permeable Precursors

An alternative strategy is to use a cell-permeable precursor that is converted to Lys-CoA intracellularly. Coenzyme A is naturally synthesized in cells from pantothenate (vitamin B5).[8] It may be possible to synthesize a lysine-containing analog of a CoA precursor, such as pantetheine, that can be taken up by cells and converted to Lys-CoA through the endogenous CoA biosynthetic pathway. This approach requires significant synthetic chemistry expertise.

III. Frequently Asked Questions (FAQs)

Q1: How can I be sure that the TFA salt is not affecting my experimental results?

A1: The trifluoroacetate counter-ion can indeed have biological effects.[4] If you suspect that TFA is interfering with your assay, consider the following:

  • Use a lower concentration of this compound: This will also reduce the concentration of TFA.

  • Include a TFA salt control: Treat cells with a TFA salt of a molecule that should not have a biological effect in your system (e.g., sodium trifluoroacetate) at a concentration equivalent to that in your this compound treatment.

  • Perform a salt exchange: It is possible to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride, using ion-exchange chromatography.[1][3]

Q2: What is a good positive control to ensure my delivery method is working?

A2: A good positive control is a fluorescently labeled cargo molecule of a similar size and charge to Lys-CoA delivered using the same method. For example, if you are using liposomes, you can encapsulate a fluorescent dye like calcein. If you are using a CPP, you can conjugate it to a fluorescently labeled peptide. Successful intracellular delivery can then be visualized by fluorescence microscopy.

Q3: How can I quantify the amount of Lys-CoA that has entered the cells?

A3: The most sensitive and specific method for quantifying intracellular Lys-CoA is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12] This technique can distinguish Lys-CoA from other endogenous acyl-CoA species.

Q4: My cells are dying after treatment with the delivery agent. What should I do?

A4: Cytotoxicity is a common issue with delivery reagents. It is crucial to perform a dose-response experiment to determine the optimal concentration of the delivery agent that maximizes delivery while minimizing cell death. You can assess cytotoxicity using a variety of commercially available assays that measure cell viability (e.g., MTT or WST-1 assays) or cell death (e.g., LDH release or trypan blue exclusion assays).[7][13][14][15][16]

Table 1: Comparison of Delivery Strategies for this compound

StrategyProsCons
Liposomal Encapsulation - Can encapsulate a wide range of molecules.- Protects cargo from degradation.- Can be targeted to specific cell types.- Preparation can be complex.- Encapsulation efficiency may be low.- Potential for cytotoxicity of lipids.
Cell-Penetrating Peptides - High delivery efficiency for some cargos.- Relatively straightforward conjugation chemistry.- Can be cytotoxic at high concentrations.- May be degraded by proteases.- Lack of cell specificity.
Permeable Precursors - Utilizes endogenous uptake and metabolic pathways.- Potentially lower cytotoxicity.- Requires significant synthetic chemistry expertise.- Efficiency of intracellular conversion is unknown.

IV. Quantitative Data and Methodologies

Table 2: Representative Apparent Permeability (Papp) Values in Caco-2 Assays

Compound ClassExamplePapp (x 10⁻⁶ cm/s)Permeability Classification
High Permeability Propranolol> 10High
Moderate Permeability Ketoprofen1 - 10Moderate
Low Permeability Atenolol< 1Low
Expected for Lys-CoA -Likely << 1Very Low

Data is illustrative and sourced from various publications on Caco-2 permeability assays.

Experimental Protocol: General Procedure for a Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: Treat the cells with a range of concentrations of your Lys-CoA delivery system. Include controls for untreated cells, vehicle-only treated cells, and a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).

  • Incubation: Incubate the cells for a period that is relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

By following these guidelines and troubleshooting steps, researchers can enhance the intracellular delivery of this compound and obtain more reliable and interpretable results in their cell-based experiments.

References

Lys-CoA TFA off-target effects on other acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lys-CoA-TFA, a selective inhibitor of the p300 histone acetyltransferase (HAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Lys-CoA-TFA in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Lys-CoA-TFA and what is its primary target?

Lys-CoA-TFA is a selective inhibitor of the p300 histone acetyltransferase (HAT), a lysine acetyltransferase (KAT) that plays a crucial role in regulating transcription and other cellular processes. It acts as a bi-substrate inhibitor, mimicking the binding of both acetyl-CoA and the lysine-containing substrate.

Q2: What is the known selectivity of Lys-CoA-TFA?

Lys-CoA-TFA exhibits high selectivity for p300 over other acetyltransferases. It has been shown to be over 100-fold more selective for p300 compared to PCAF (p300/CBP-associated factor).[1][2][3][4]

Q3: What are the potential off-target effects of Lys-CoA-TFA?

While highly selective for p300 over PCAF, the inhibitory effects of Lys-CoA-TFA on a broader range of lysine acetyltransferases have not been extensively characterized in publicly available literature. It is recommended to perform selectivity profiling against a panel of relevant acetyltransferases for your specific experimental context.

Q4: Is Lys-CoA-TFA cell-permeable?

No, Lys-CoA-TFA is generally considered to be cell-impermeable due to its size and charge. Therefore, it is best suited for use in biochemical assays with purified enzymes or cell lysates. For cell-based assays, alternative approaches or cell-permeable analogs would be necessary.

Q5: How should I store and handle Lys-CoA-TFA?

Lys-CoA-TFA powder should be stored at -20°C.[5] Once reconstituted in a solvent, it is recommended to store it at -80°C.[5] Avoid repeated freeze-thaw cycles to maintain its integrity. As it is a trifluoroacetic acid (TFA) salt, it is moisture-sensitive and should be handled in a dry environment.[6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using Lys-CoA-TFA.

Problem Possible Cause Solution
No or low inhibition of p300 activity Incorrect inhibitor concentration Verify the final concentration of Lys-CoA-TFA in your assay. Prepare fresh dilutions from a stock solution.
Degraded inhibitor Ensure proper storage of Lys-CoA-TFA at -20°C (powder) or -80°C (in solution) and avoid multiple freeze-thaw cycles.[5]
Inactive enzyme Confirm the activity of your p300 enzyme preparation using a known substrate and optimal assay conditions before performing inhibition studies.
Suboptimal assay conditions Optimize buffer pH (typically 7.5-8.0), temperature (often 30°C), and incubation times.[8]
High background signal Non-enzymatic acetylation At high concentrations, acetyl-CoA can non-enzymatically acetylate substrates. Include a no-enzyme control to assess the level of non-enzymatic acetylation.
Contaminated reagents Use high-purity reagents, especially acetyl-CoA. Some commercial preparations may contain free CoA, which can interfere with certain assay formats.
Inconsistent or variable results Pipetting errors Use calibrated pipettes and prepare a master mix for reaction components to minimize variability.[9]
Reagent instability Acetyl-CoA is unstable in solution, especially at alkaline pH. Prepare it fresh and keep it on ice.
Inhibitor solubility issues Lys-CoA-TFA is soluble in water (70 mg/mL). Ensure it is fully dissolved in the assay buffer. If using other solvents for stock solutions, check for precipitation upon dilution into the aqueous assay buffer.
Apparent inhibition of other acetyltransferases True off-target inhibition Lys-CoA-TFA may have inhibitory activity against other acetyltransferases, although it is known to be highly selective for p300 over PCAF. Perform dose-response curves to determine the IC50 for any suspected off-target enzymes.
Assay interference The TFA salt of Lys-CoA could potentially alter the pH of the reaction if used at very high concentrations, affecting enzyme activity. Ensure the final buffer concentration is sufficient to maintain a stable pH.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of Lys-CoA-TFA.

AcetyltransferaseIC50Fold Selectivity (vs. p300)
p300 50 - 500 nM1
PCAF 200 µM>100

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol for Determining the IC50 of Lys-CoA-TFA against p300

This protocol describes a radiometric filter-binding assay using [³H]-acetyl-CoA.

Materials:

  • Recombinant human p300

  • Histone H3 or H4 peptide substrate

  • Lys-CoA-TFA

  • [³H]-acetyl-CoA

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Stop Solution: Glacial acetic acid

  • P81 phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of Lys-CoA-TFA: Prepare a 10-point, 2-fold serial dilution of Lys-CoA-TFA in Assay Buffer. The final concentrations in the assay should typically range from 1 nM to 10 µM.

  • Prepare the reaction mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, p300 enzyme (e.g., 50 nM final concentration), and histone peptide substrate (at its Km concentration).

  • Set up the reactions: In individual tubes, add the reaction mix and the corresponding dilution of Lys-CoA-TFA or vehicle control (e.g., water or buffer).

  • Initiate the reaction: Add [³H]-acetyl-CoA (e.g., 1 µM final concentration) to each tube to start the reaction.

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Spot a portion of each reaction mixture onto the P81 filter paper. Immediately immerse the filter paper in the Stop Solution to quench the reaction.

  • Wash the filters: Wash the filter paper multiple times with wash buffer (e.g., 50 mM sodium phosphate, pH 7.5) to remove unincorporated [³H]-acetyl-CoA.

  • Measure radioactivity: Place the washed and dried filter paper discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of inhibition against the logarithm of the Lys-CoA-TFA concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Acetyltransferase Inhibitor Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Prepare Serial Dilutions of Lys-CoA-TFA setup Set up Reactions for Each Enzyme with Inhibitor Dilutions inhibitor->setup enzymes Prepare Panel of Acetyltransferases (p300, PCAF, GCN5, TIP60, etc.) enzymes->setup substrates Prepare Substrates and Cofactors ([³H]-acetyl-CoA) substrates->setup incubate Incubate at Optimal Temperature and Time setup->incubate stop Stop Reactions and Spot on P81 Paper incubate->stop wash Wash Filters to Remove Unincorporated [³H]-acetyl-CoA stop->wash measure Measure Radioactivity wash->measure ic50 Calculate IC50 for Each Enzyme measure->ic50 selectivity Determine Fold Selectivity (IC50_off-target / IC50_p300) ic50->selectivity

Caption: Workflow for determining the selectivity of Lys-CoA-TFA against a panel of acetyltransferases.

Signaling Pathway and Experimental Logic

Mechanism of p300 Inhibition by Lys-CoA-TFA

G cluster_p300 p300 Catalytic Cycle cluster_inhibition Inhibition by Lys-CoA-TFA p300 p300 acetylated_product Acetylated Product p300->acetylated_product Acetylation inactive_complex p300:Lys-CoA-TFA Inactive Complex p300->inactive_complex acetyl_coa Acetyl-CoA acetyl_coa->p300 lysine_substrate Lysine Substrate (e.g., Histone) lysine_substrate->p300 coa CoA lys_coa_tfa Lys-CoA-TFA lys_coa_tfa->inactive_complex inactive_complex->p300 Competitive Inhibition

Caption: Lys-CoA-TFA acts as a competitive inhibitor of p300, preventing the binding of substrates.

References

Technical Support Center: Lys-CoA TFA Experimental Suite

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lys-CoA TFA. This resource is designed to assist researchers, scientists, and drug development professionals in managing variability and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A: this compound is the trifluoroacetate salt of Lysyl-Coenzyme A. It functions as a potent and selective inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1] Its primary application is in biochemical and cellular assays to probe the function of p300/CBP, study the consequences of its inhibition, and screen for potential therapeutic agents that target this enzyme.

Q2: My experimental results with this compound are highly variable. What are the common causes?

A: Variability in experiments involving this compound, like other acyl-CoAs, can stem from several factors. The most common sources include:

  • Reagent Instability: Acyl-CoAs are susceptible to hydrolysis. Improper storage, multiple freeze-thaw cycles, and prolonged incubation in aqueous solutions can lead to degradation.

  • Sample Handling: Adsorption to plastic surfaces can result in loss of material. Using glass or low-adhesion microplates is recommended.[2]

  • Buffer Composition: The pH and composition of your assay buffer can affect both the stability of this compound and the activity of the target enzyme, p300.

  • Enzyme Quality and Concentration: The purity and activity of your p300 enzyme preparation are critical. Ensure you are working within the linear range of the enzyme activity.[3]

  • Pipetting Errors: Due to the often low concentrations used, small inaccuracies in pipetting can lead to significant variability.

Q3: How should I properly store and handle this compound?

A: To ensure the stability and integrity of this compound:

  • Storage: Store the lyophilized powder at -20°C or colder, desiccated.[1]

  • Reconstitution: Reconstitute the powder in an appropriate aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0) to a desired stock concentration.[3] Avoid alkaline conditions as they promote thioester hydrolysis.

  • Aliquoting: Aliquot the reconstituted stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Solution Storage: For short-term storage, keep the aqueous solution on ice. For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. It is not recommended to store aqueous solutions for more than one day.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common experimental issues.

Issue 1: Low or No Inhibition of p300 HAT Activity

If you observe lower-than-expected or no inhibition of p300 activity by this compound, consider the following troubleshooting steps.

Potential Cause Recommended Action
Degraded this compound Prepare a fresh stock solution from lyophilized powder. Verify the concentration of the new stock spectrophotometrically if possible.
Inactive p300 Enzyme Test the activity of your p300 enzyme with a known substrate (e.g., histone H3 peptide and [3H]-acetyl-CoA) in the absence of any inhibitor.
Incorrect Assay Conditions Verify the pH and composition of your assay buffer. Ensure all components are at their optimal concentrations.
Substrate Competition If using a competitive assay format, ensure the concentration of acetyl-CoA is not excessively high, as it will compete with Lys-CoA for binding to the enzyme.[5]
Issue 2: High Well-to-Well Variability in Assay Plates

High variability across replicate wells can obscure real effects. Use this guide to improve consistency.

Potential Cause Recommended Action
Inaccurate Pipetting Calibrate your pipettes regularly. Use low-retention pipette tips. For small volumes, prepare a master mix to dispense larger, more accurate volumes to each well.
Adsorption to Plates Switch to glass or low-protein-binding polypropylene or polyethylene plates to minimize loss of this compound and enzyme.[2]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.
Incomplete Mixing Ensure thorough but gentle mixing of reagents in each well after addition. Avoid introducing bubbles.
Temperature Gradients Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay. Incubate plates in a temperature-controlled environment.

Experimental Protocols

Protocol 1: In Vitro p300 Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of this compound on p300 HAT activity using a radioactive filter-binding assay.

Materials:

  • Recombinant human p300 enzyme

  • Histone H3 peptide (e.g., residues 1-21)

  • This compound

  • [³H]-Acetyl-Coenzyme A

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA

  • Stop Solution: Acetic acid

  • P81 phosphocellulose filter paper

  • Scintillation fluid

Procedure:

  • Prepare a reaction master mix containing assay buffer, p300 enzyme, and histone H3 peptide.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add varying concentrations of this compound (or vehicle control) to the appropriate wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding [³H]-Acetyl-CoA to each well.

  • Incubate the plate at 30°C for 30 minutes. Ensure the reaction is within the linear range.

  • Stop the reaction by adding acetic acid.

  • Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Air-dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting inconsistent experimental results.

G A High Variability or Low Inhibition Observed B Check Reagent Integrity A->B E Review Assay Protocol A->E H Optimize Physical Setup A->H C Prepare Fresh this compound and Acetyl-CoA Stocks B->C D Verify p300 Enzyme Activity with Control Substrate B->D K Problem Resolved C->K D->K F Confirm Buffer pH and Composition E->F G Check Reagent Concentrations and Pipetting Accuracy E->G F->K G->K I Use Low-Binding Plates (Glass or Polypropylene) H->I J Mitigate Edge Effects and Ensure Uniform Temperature H->J I->K J->K

Caption: Troubleshooting Decision Tree for this compound Assays.

p300/CBP Signaling Pathway Inhibition

This diagram illustrates the role of p300/CBP in histone acetylation and how this compound inhibits this process.

G cluster_0 Normal Cellular Process Acetyl-CoA Acetyl-CoA p300 p300/CBP (HAT) Acetyl-CoA->p300 Histone Tail (Lysine) Histone Tail (Lysine) Histone Tail (Lysine)->p300 Acetylated Histone Acetylated Histone p300->Acetylated Histone Chromatin Relaxation\nGene Transcription Chromatin Relaxation Gene Transcription Acetylated Histone->Chromatin Relaxation\nGene Transcription This compound This compound This compound->p300 Inhibits

Caption: Inhibition of p300/CBP-mediated histone acetylation by this compound.

References

Best practices for storing and handling Lys-CoA TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lys-CoA TFA. This guide provides best practices for storing and handling this compound, along with troubleshooting advice and detailed experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Proper storage of this compound is crucial for maintaining its stability and activity. Storage conditions depend on whether the product is in solid (lyophilized powder) or solvent form.

Q2: What is the recommended solvent for reconstituting this compound?

A: this compound is soluble in water. For experimental use, it is advisable to prepare stock solutions in an appropriate buffer, such as 50 mM sodium acetate (pH 5.0), to maintain stability.

Q3: How should I handle this compound in the laboratory?

A: When handling this compound, it is important to follow standard laboratory safety procedures. Avoid inhalation, and contact with eyes and skin.[1] Use personal protective equipment, including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area.[1] Given that the trifluoroacetic acid (TFA) salt form can be moisture-sensitive, it is recommended to handle it in a dry environment.

Q4: What are the known incompatibilities of this compound?

A: this compound should be stored away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative information for the storage and handling of this compound.

ParameterRecommendationSource(s)
Storage Temperature (Powder) -20°C[1][2]
Storage Temperature (in Solvent) -80°C[1][2]
Short-term Storage (in Solvent) -20°C for up to 1 month[2]
Long-term Storage (in Solvent) -80°C for up to 6 months
Solubility in Water Soluble
Recommended Stock Solution Buffer 50 mM Sodium Acetate, pH 5.0

Troubleshooting Guide

This section addresses common issues that may arise during experiments using this compound.

Q: I am observing lower than expected inhibition of p300 HAT activity. What could be the cause?

A: Several factors could contribute to reduced inhibitory activity. Consider the following:

  • Improper Storage: Confirm that the this compound has been stored at the correct temperatures (-20°C for powder, -80°C for solutions) to prevent degradation.

  • Repeated Freeze-Thaw Cycles: Aliquoting the stock solution upon reconstitution is crucial to avoid degradation from multiple freeze-thaw cycles.

  • Incorrect Concentration: Verify the calculations for your stock and working solutions.

  • Assay Conditions: Ensure the pH of your assay buffer is optimal for p300 activity and this compound stability.

Q: My this compound solution appears cloudy or has precipitated. What should I do?

A: Cloudiness or precipitation can indicate solubility issues.

  • Increase Solubility: To aid dissolution, you can gently warm the solution to 37°C and use sonication.

  • Check Solvent: Ensure you are using a compatible solvent. While water is the primary solvent, the buffer composition can affect solubility.

Q: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A: Inconsistent results often stem from variations in experimental procedures.

  • Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, and reagent concentrations, are consistent.

  • Fresh Reagents: Use freshly prepared buffers and solutions whenever possible.

  • Positive and Negative Controls: Always include appropriate controls in your experiments to validate your results. For a p300 HAT assay, a known inhibitor like anacardic acid can be used as a positive control for inhibition, and a reaction without the HAT enzyme or without Acetyl-CoA can serve as a negative control.[1]

Experimental Protocols

Detailed Methodology: In Vitro p300 Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on the enzymatic activity of p300 histone acetyltransferase.

Materials:

  • Recombinant p300 HAT domain

  • Histone H3 peptide (substrate)

  • Acetyl-CoA

  • This compound

  • 5x HAT Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM DTT, 2.5 mM EDTA)

  • Nuclease-free water

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 1x HAT Assay Buffer by diluting the 5x stock with nuclease-free water.

    • Reconstitute this compound in the 1x HAT Assay Buffer to create a stock solution. Prepare serial dilutions to test a range of concentrations.

    • Prepare solutions of recombinant p300, Histone H3 peptide, and Acetyl-CoA in 1x HAT Assay Buffer at the desired concentrations.

  • Set up the Reaction:

    • In a 96-well plate, add the following components in order:

      • 1x HAT Assay Buffer

      • Recombinant p300 enzyme

      • This compound or vehicle control

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the Histone H3 peptide and Acetyl-CoA to each well to start the reaction.

    • The final reaction volume should be consistent across all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the Reaction:

    • Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a known HAT inhibitor or by altering the pH).

  • Detection:

    • Detect the level of histone acetylation using a suitable method, such as a colorimetric or fluorometric assay kit that measures the product of the HAT reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the results to determine the IC50 value of this compound for p300.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Start: Unexpected Experimental Results check_storage 1. Verify Storage Conditions (-20°C powder, -80°C solution) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling 2. Review Handling Procedures (Aliquoting, freeze-thaw cycles) handling_ok Handling OK? check_handling->handling_ok check_reagents 3. Assess Reagent Quality (Buffer pH, fresh solutions) reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol 4. Examine Experimental Protocol (Concentrations, incubation times) protocol_ok Protocol OK? check_protocol->protocol_ok issue_resolved Issue Resolved implement_changes Implement Corrective Actions implement_changes->start Re-evaluate storage_ok->check_handling Yes storage_ok->implement_changes No handling_ok->check_reagents Yes handling_ok->implement_changes No reagents_ok->check_protocol Yes reagents_ok->implement_changes No protocol_ok->issue_resolved Yes protocol_ok->implement_changes No

Caption: Troubleshooting decision tree for experiments using this compound.

References

Technical Support Center: Managing Trifluoroacetic Acid (TFA) in Lys-CoA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Lys-CoA in their experiments. This resource provides essential guidance on controlling for the effects of trifluoroacetic acid (TFA), a common counter-ion present in commercially available Lys-CoA preparations. Residual TFA can significantly impact experimental outcomes, and this guide offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: Why is TFA present in my Lys-CoA sample?

A1: Lys-CoA, like many synthetic peptides and small molecules, is often purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a strong ion-pairing agent used in the mobile phase of RP-HPLC to improve peak resolution and separation. During the lyophilization process to produce a powdered sample, the TFA forms a salt with the positively charged Lys-CoA molecule. While much of the free TFA is removed, bound TFA counter-ions will remain in the final product.

Q2: What are the potential effects of residual TFA on my experiments?

A2: Residual TFA can interfere with your experiments in several ways:

  • Enzyme Inhibition: The strong acidity of TFA (pKa ~0.5) can lower the pH of your assay buffer, potentially denaturing or altering the activity of pH-sensitive enzymes like the histone acetyltransferase (HAT) p300.[1] Furthermore, TFA anions can compete with phosphate groups in enzyme active sites, potentially inhibiting kinases and other ATP-dependent enzymes.[1]

  • Cellular Toxicity: TFA can be cytotoxic, with effects observed at concentrations as low as 10 nM.[1] It can disrupt cell membrane integrity, inhibit cell proliferation, and in some cases, paradoxically promote cell growth at higher concentrations (0.5–7.0 mM), leading to unpredictable and misleading results in cell-based assays.

  • Alteration of Molecular Properties: TFA counter-ions can bind to the free amino groups of Lys-CoA, altering its mass, solubility, and secondary structure. This can affect its interaction with target proteins and substrates.[1]

  • Assay Interference: TFA can interfere with certain assay detection methods. For example, it has a strong absorbance band that can overlap with the amide I absorbance of peptides in infrared spectroscopy. In fluorescence-based assays, TFA can also cause quenching or other artifacts.

Q3: When should I be most concerned about TFA in my Lys-CoA experiments?

A3: You should be particularly cautious of TFA's effects in the following applications:

  • Sensitive Cell-Based Assays: Experiments measuring cell viability, proliferation, signaling pathways, or apoptosis are highly susceptible to TFA's cytotoxic and modulatory effects.[1]

  • In Vivo Studies: The potential for TFA to elicit an immune response by trifluoroacetylating endogenous proteins makes its removal crucial for in vivo applications.

  • Enzyme Kinetic Studies: If you are determining kinetic parameters such as IC50 or Ki, the presence of TFA can lead to inaccurate measurements due to its effects on pH and direct enzyme inhibition.[1]

  • Structural Biology Studies: For techniques like NMR or crystallography where the native conformation of Lys-CoA is critical, TFA should be removed to avoid structural artifacts.[1]

Troubleshooting Guides

Q1: I'm observing unexpected results in my cell viability assay after treating with Lys-CoA. Could TFA be the culprit?

A1: Yes, it is highly likely. TFA has been shown to have a dose-dependent effect on cell proliferation, sometimes causing inhibition and other times stimulation. To troubleshoot this, you should perform the following control experiments:

  • TFA-Only Control: Treat your cells with a range of TFA concentrations equivalent to what might be present in your Lys-CoA sample. This will help you determine the direct effect of TFA on your cells.

  • Use TFA-Free Lys-CoA: If possible, obtain or prepare a batch of Lys-CoA where the TFA has been exchanged for a more biologically compatible counter-ion like acetate or hydrochloride. Comparing the results from the TFA-salt and TFA-free Lys-CoA will reveal the extent of TFA's interference.

Q2: My enzyme activity is lower than expected in the presence of Lys-CoA. How can I determine if TFA is inhibiting my enzyme?

A2: To investigate potential enzyme inhibition by TFA, consider the following steps:

  • pH Measurement: Measure the pH of your final assay buffer after the addition of the Lys-CoA TFA salt. A significant drop in pH could indicate that TFA is altering the optimal conditions for your enzyme.

  • TFA Control Inhibition Assay: Run your enzyme assay with varying concentrations of TFA alone to determine its direct inhibitory effect on the enzyme.

  • Use a Different Counter-Ion: Perform the assay with Lys-CoA that has been subjected to a salt exchange procedure (see protocols below). If the enzyme activity is restored or increased, it strongly suggests that TFA was the inhibiting agent.

Quantitative Data on TFA Effects

The following table summarizes the observed effects of TFA at different concentrations in various experimental systems. This data highlights the importance of considering the final concentration of TFA in your experiments.

Experimental SystemTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nMInhibition of cell proliferation[2]
Fetal Rat Osteoblasts100 nM10% inhibition of cell growth[2]
Murine Glioma Cells0.5 - 7.0 mMStimulation of cell growth and protein synthesis[2]
General Cell-Based Assays>1% by weightPotential for cytotoxicity and interference[1]
Enzyme Kinetic AssaysVariableCan denature pH-sensitive proteins and compete with phosphate binding[1]

Experimental Protocols

Here are detailed protocols for removing TFA from your Lys-CoA samples and for performing essential control experiments.

Protocol 1: TFA Removal by Lyophilization with HCl Exchange

This is a widely used method to replace TFA counter-ions with hydrochloride.

Materials:

  • Lyophilized this compound salt

  • Milli-Q or deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the this compound salt in Milli-Q water to a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl to the Lys-CoA solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Allow the solution to stand at room temperature for at least 5 minutes.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the sample overnight until all the solvent is removed.

  • To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution.

  • Repeat the freezing and lyophilization steps (steps 4 and 5) at least two more times.

  • After the final lyophilization, the Lys-CoA is in the hydrochloride salt form and can be reconstituted in your desired buffer for experiments.

Protocol 2: Control Experiment for TFA Effects in a Cell-Based Assay

This protocol allows you to assess the specific impact of TFA on your cellular experiment.

Materials:

  • Your cell line of interest

  • Cell culture medium and supplements

  • This compound salt

  • TFA-free Lys-CoA (either commercially obtained or prepared using Protocol 1)

  • Trifluoroacetic acid (TFA) stock solution

  • Multi-well plates for cell culture

  • Your standard cell viability or functional assay reagents

Procedure:

  • Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Prepare a dilution series of your this compound salt in the cell culture medium.

  • Prepare an identical dilution series of your TFA-free Lys-CoA.

  • Prepare a dilution series of TFA alone in the cell culture medium. The concentrations should correspond to the estimated amount of TFA present in the this compound salt samples.

  • Treat the cells with the different solutions:

    • Group 1: Vehicle control (medium only)

    • Group 2: this compound salt dilution series

    • Group 3: TFA-free Lys-CoA dilution series

    • Group 4: TFA alone dilution series

  • Incubate the cells for the desired experimental duration.

  • Perform your cell viability or functional assay according to your standard protocol.

  • Compare the results from the different treatment groups to determine the contribution of TFA to the observed effects.

Visualizations

Experimental Workflow for Managing TFA

TFA_Workflow start Start: this compound salt received assess_sensitivity Is the assay sensitive to pH changes, cellular toxicity, or enzymatic inhibition? start->assess_sensitivity tfa_removal Perform TFA removal (e.g., HCl exchange) assess_sensitivity->tfa_removal Yes use_directly Proceed with this compound salt assess_sensitivity->use_directly No control_exp Crucial Step: Design control experiments tfa_removal->control_exp use_directly->control_exp tfa_only_control TFA-only control group control_exp->tfa_only_control tfa_free_control TFA-free Lys-CoA control group control_exp->tfa_free_control run_assay Run main experiment and controls tfa_only_control->run_assay tfa_free_control->run_assay analyze Analyze and interpret results, accounting for TFA effects run_assay->analyze

Caption: Decision workflow for handling TFA in Lys-CoA experiments.

Mechanism of TFA Interference in Enzyme Assays

TFA_Interference cluster_assay Assay Environment cluster_outcome Potential Outcomes TFA {TFA (CF3COOH)} | { pKa ~ 0.5} Enzyme {Enzyme (e.g., p300)} | { Active Site (Phosphate binding)} | { 3D Structure} TFA->Enzyme:active_site Competes with phosphate groups Buffer Buffer System TFA->Buffer Lowers pH Enzyme:structure->Enzyme:active_site Conformational change Inhibition Enzyme Inhibition Enzyme:active_site->Inhibition Denaturation Denaturation Enzyme:structure->Denaturation Buffer->Enzyme:structure Alters optimal pH

Caption: How TFA can interfere with enzyme activity.

p300/CBP Signaling Pathway and Lys-CoA Inhibition

p300_Pathway cluster_signal Upstream Signaling cluster_core Transcriptional Regulation cluster_chromatin Chromatin Remodeling cluster_output Downstream Effects Signal Growth Factors, Stress, etc. Kinase Kinase Cascades (e.g., MAPK, PKA) Signal->Kinase TF Transcription Factors (e.g., p53, CREB) Kinase->TF Phosphorylation p300_CBP p300/CBP TF->p300_CBP Recruitment Histones Histones p300_CBP->Histones HAT Activity Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Gene Expression Acetylation->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Lys_CoA Lys-CoA Lys_CoA->p300_CBP Inhibition TFA_Interference TFA Interference TFA_Interference->p300_CBP

Caption: p300/CBP pathway, Lys-CoA inhibition, and potential TFA interference.

References

Technical Support Center: Troubleshooting Unexpected Phenotypes with Lys-CoA TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes when using Lys-CoA TFA, a selective p300 histone acetyltransferase (HAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing a weaker than expected or no phenotype after treating our cells with this compound. What are the possible causes?

A1: Several factors could contribute to a diminished or absent phenotype:

  • Compound Instability: this compound, like many acyl-CoA analogs, can be unstable in aqueous solutions and cell culture media. The thioester bond is susceptible to hydrolysis, which can be accelerated by factors such as pH and temperature. It is recommended to prepare fresh stock solutions and minimize the time the compound is in culture media before and during the experiment. Consider more frequent media changes for long-term experiments.

  • Low Cell Permeability: The large size and charge of Coenzyme A derivatives can limit their passive diffusion across the cell membrane. If you are working with a cell line known to have low permeability, you may need to consider using higher concentrations or exploring methods to enhance uptake, although this may also increase the risk of off-target effects.

  • Cellular Metabolism: The intracellular concentration of this compound can be influenced by cellular metabolic processes. Acyl-CoA molecules are central to many metabolic pathways, and the cell has mechanisms to regulate their levels.[1][2][3] It is possible that the compound is being rapidly metabolized into an inactive form.

  • Incorrect Dosing: Ensure that the concentration of this compound used is appropriate for your cell line and experimental goals. The reported IC50 for p300 inhibition is in the nanomolar range (50-500 nM), but the effective concentration in a cellular context may be higher due to the factors mentioned above.[4][5][6]

  • Suboptimal Assay Conditions: For in vitro HAT assays, ensure that the concentrations of both the histone substrate and acetyl-CoA are optimized. The enzymatic activity of HATs is sensitive to the relative abundance of acetyl-CoA and free CoA due to product inhibition.[7]

Q2: Our cells are showing a phenotype that is inconsistent with p300 inhibition. What could be the reason for these unexpected effects?

A2: Unexpected phenotypes can arise from several factors, including off-target effects and the complex role of p300 in cellular signaling:

  • Off-Target Effects: While this compound is reported to be highly selective for p300 over PCAF, it may interact with other cellular proteins, especially at higher concentrations.[4][5] Many kinase inhibitors, for example, are known to have off-target effects due to the conserved nature of the ATP-binding pocket.[8][9][10] It is possible that this compound interacts with other CoA-binding proteins or enzymes involved in lipid metabolism.[11] Activity-based protein profiling could help identify potential off-target proteins.

  • Complex p300 Biology: p300 is a transcriptional co-activator involved in a multitude of signaling pathways, including those related to cell cycle, DNA damage response, and apoptosis.[12][13][14][15] Inhibition of p300 can therefore have widespread and sometimes counterintuitive effects depending on the cellular context and the specific signaling pathways that are dominant in your experimental model. For instance, in some contexts, p300 inhibition can promote cellular senescence, while in others, it might sensitize cells to apoptosis.

  • TFA Counterion Effects: Lys-CoA is supplied as a trifluoroacetate (TFA) salt. TFA itself can have biological effects, including altering the physicochemical properties of the compound and potentially influencing cell proliferation and membrane permeability.[11] It is advisable to run a control with the TFA salt of a non-active analog if available.

Q3: We are observing high variability in our results between experiments. How can we improve the reproducibility of our assays?

A3: High variability in cell-based assays can be frustrating. Here are some tips to improve reproducibility:

  • Consistent Cell Culture Practices: Ensure that your cells are healthy, within a consistent passage number range, and seeded at a uniform density. Avoid letting cells become over-confluent.[16]

  • Standardized Reagent Preparation: Always prepare fresh stock solutions of this compound and use a consistent solvent. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure all other reagents and media are from consistent lots.[16]

  • Precise Pipetting and Timing: Inaccurate pipetting is a major source of error. Calibrate your pipettes regularly and ensure thorough mixing of reagents and cell suspensions. Standardize incubation times and the timing of reagent additions.[16]

  • Control for Plate Effects: Be mindful of "edge effects" in multi-well plates. Avoid using the outer wells for experimental samples or ensure they are adequately humidified.

  • Regular Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular phenotypes and responses to treatment. Regularly test your cell cultures.

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50SelectivityReference
p300 HAT50-500 nM>100-fold vs. PCAF[4][5][6]
PCAF~200 µM[4][5]
Table 2: Reported Cellular Effects of p300 Inhibition
Cell ProcessEffect of p300 InhibitionCell Type/ModelReference
Cell CycleBlocks progressionHuman melanoma cells
Cellular SenescenceInduces senescenceHuman melanoma cells
DNA Damage ResponseInhibits responseHuman melanoma cells
ApoptosisSensitizes cells to DNA damaging agentsHuman melanoma cells
TranscriptionInhibits p300-dependent transcriptionVarious[4][5][6]
Gene ExpressionDownregulation of UPRmt genesC. elegans[14]

Experimental Protocols

Protocol 1: In Vitro p300 Histone Acetyltransferase (HAT) Assay

This protocol is a general guideline for a radioactive filter-binding assay to measure p300 HAT activity and its inhibition by this compound.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Stop Solution (e.g., Acetic Acid)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.

  • Inhibitor Addition: Add this compound or vehicle control (e.g., water or assay buffer) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA. The final concentration of acetyl-CoA should be at or near its Km for p300 to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Filter Binding: Spot the reaction mixture onto the P81 phosphocellulose filter paper. The positively charged paper will bind the acetylated histone peptide.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Visualizations

p300 in Cellular Stress Response Signaling

p300_stress_response cluster_stress Cellular Stress cluster_downstream Downstream Effects Genotoxic Stress Genotoxic Stress p53 p53 Genotoxic Stress->p53 activates Mitochondrial Stress Mitochondrial Stress p300 p300 Mitochondrial Stress->p300 activates Oxidative Stress Oxidative Stress Oxidative Stress->p300 activates Histone Acetylation (H3K18ac, H3K27ac) Histone Acetylation (H3K18ac, H3K27ac) p300->Histone Acetylation (H3K18ac, H3K27ac) catalyzes Transcription Factor Acetylation (e.g., p53, AFF1) Transcription Factor Acetylation (e.g., p53, AFF1) p300->Transcription Factor Acetylation (e.g., p53, AFF1) catalyzes Chromatin Remodeling Chromatin Remodeling Histone Acetylation (H3K18ac, H3K27ac)->Chromatin Remodeling Gene Expression Changes Gene Expression Changes Transcription Factor Acetylation (e.g., p53, AFF1)->Gene Expression Changes Chromatin Remodeling->Gene Expression Changes Cell Cycle Arrest Cell Cycle Arrest Gene Expression Changes->Cell Cycle Arrest DNA Repair DNA Repair Gene Expression Changes->DNA Repair Apoptosis Apoptosis Gene Expression Changes->Apoptosis UPRmt Activation UPRmt Activation Gene Expression Changes->UPRmt Activation p53->p300 recruits Lys_CoA_TFA This compound Lys_CoA_TFA->p300 inhibits

Caption: p300 integrates various stress signals to regulate downstream cellular responses.

Experimental Workflow: Troubleshooting Unexpected Phenotypes

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

Validating the Specificity of Lys-CoA TFA for p300 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of chemical probes is paramount for elucidating the biological functions of target proteins and for the development of novel therapeutics. This guide provides a comprehensive comparison of Lys-CoA TFA, a widely used inhibitor of the histone acetyltransferase p300, with other common p300 inhibitors, A-485 and C646. The data presented herein is supported by experimental protocols to assist in the validation of its specificity.

The E1A binding protein p300 (EP300) is a crucial transcriptional co-activator that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the lysine residues of histones and other proteins, is fundamental to its function in regulating gene expression. Dysregulation of p300 activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.

Lys-CoA, a bisubstrate analog, acts as a potent and selective inhibitor of p300.[1] This guide will delve into the quantitative specifics of its inhibitory action and compare it against other well-documented p300 inhibitors.

Comparative Analysis of p300 Inhibitors

To facilitate a direct comparison of the inhibitory potential of this compound, A-485, and C646, the following table summarizes their key quantitative metrics. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentrations and enzyme source.

InhibitorTarget(s)IC50 (p300)Ki (p300)Mechanism of ActionSelectivityCell Permeability
This compound p300/CBP50-500 nM~20 nMCompetitive with Acetyl-CoA>100-fold over PCAFNo
A-485 p300/CBP9.8 nMNot ReportedCompetitive with Acetyl-CoASelective over other HATs and bromodomainsYes
C646 p300/CBP~1.6 µM400 nMCompetitive with Acetyl-CoASelective versus other acetyltransferasesYes

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.

Signaling Pathway of p300-Mediated p53 Acetylation

The tumor suppressor protein p53 is a well-characterized substrate of p300. The acetylation of p53 by p300 is a critical post-translational modification that enhances its stability and transcriptional activity, leading to cell cycle arrest or apoptosis in response to cellular stress. The following diagram illustrates this key signaling pathway.

p53_acetylation_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_acetylation Acetylation Complex cluster_downstream Downstream Effects Stress DNA Damage, Oncogene Activation p19ARF p19ARF Stress->p19ARF activates MDM2 MDM2 p19ARF->MDM2 inhibits p53 p53 MDM2->p53 promotes degradation p300_CBP p300/CBP p300_CBP->p53 acetylates p53->MDM2 induces expression Transcription Transcriptional Activation p53->Transcription activates Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest

Caption: p300-mediated acetylation of p53 in response to cellular stress.

Experimental Protocols

To aid in the independent validation of p300 inhibition, a detailed protocol for a radioactive histone acetyltransferase (HAT) assay is provided below. This method is a standard and reliable way to measure the enzymatic activity of p300 and the potency of its inhibitors.

Radioactive p300 Histone Acetyltransferase (HAT) Assay

This protocol is adapted from methodologies used to characterize p300 inhibitors.[2]

Materials:

  • Recombinant human p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA (radioactive acetyl donor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 100 µM EDTA, 1 mM phenylmethylsulfonyl fluoride

  • Inhibitor stock solutions (this compound, A-485, C646) dissolved in an appropriate solvent (e.g., DMSO)

  • Scintillation fluid

  • P81 phosphocellulose paper

  • Wash Buffer: 50 mM sodium carbonate/bicarbonate buffer (pH 9.2)

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, recombinant p300 enzyme (e.g., 50-100 ng), and the histone peptide substrate (e.g., 2-5 µg).

    • In separate tubes, add varying concentrations of the inhibitor (e.g., from 1 nM to 100 µM) or the vehicle control (solvent).

    • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 30°C.

  • Initiation of Reaction:

    • Initiate the HAT reaction by adding [³H]-Acetyl-CoA (e.g., 0.1-0.5 µCi) to each reaction tube.

    • Incubate the reaction mixture at 30°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a sheet of P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper three times for 5 minutes each in the wash buffer to remove unincorporated [³H]-Acetyl-CoA.

    • Perform a final rinse with acetone to dry the paper.

  • Quantification:

    • Place the dried P81 paper discs into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of p300 activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for p300 Inhibitor Screening

The following diagram outlines a typical workflow for screening and validating potential p300 inhibitors, from initial high-throughput screening to more detailed mechanistic studies.

inhibitor_screening_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular Assays HTS High-Throughput Screening (e.g., AlphaLISA, FRET) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Radioactive HAT Assay) Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other HATs) IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., Ki determination) Selectivity->Mechanism Cell_Perm Cell Permeability Assay Mechanism->Cell_Perm Target_Engagement Target Engagement Assay (e.g., Western Blot for H3K27ac) Cell_Perm->Target_Engagement Functional_Assay Functional Cellular Assays (e.g., Proliferation, Apoptosis) Target_Engagement->Functional_Assay

Caption: A generalized workflow for the screening and validation of p300 inhibitors.

Conclusion

This compound remains a valuable tool for in vitro studies of p300 due to its high potency and selectivity. Its primary limitation is its lack of cell permeability, which restricts its use in cell-based assays. For such applications, inhibitors like A-485 and C646, which are cell-permeable, offer viable alternatives. However, it is crucial to consider their differing potencies and potential off-target effects. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions when selecting a p300 inhibitor and to rigorously validate its specificity for their specific experimental context.

References

Anacardic Acid: A Viable Alternative to Lys-CoA TFA for Histone Acetyltransferase (HAT) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for Histone Acetyltransferases (HATs) is a critical step in studying epigenetic regulation and developing novel therapeutics. This guide provides a comprehensive comparison of Anacardic acid and Lys-CoA TFA, two commonly used HAT inhibitors, supported by experimental data and detailed protocols.

Histone acetyltransferases (HATs) are a family of enzymes that play a crucial role in transcriptional regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. Dysregulation of HAT activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

This guide focuses on two prominent HAT inhibitors: Anacardic acid, a natural product, and this compound, a synthetic bisubstrate analog. We will delve into their mechanisms of action, inhibitory efficacy, and the signaling pathways they impact.

Comparative Analysis of Inhibitor Performance

The inhibitory potential of Anacardic acid and this compound against different HATs has been evaluated in multiple studies. While a direct head-to-head comparison under identical experimental conditions is not extensively available in the literature, we can compile and compare their reported IC50 values.

InhibitorTarget HATIC50 ValueCitation
Anacardic Acidp300~5 µM[1]
PCAF~5 µM[1]
Tip60Inhibition observed, specific IC50 not consistently reported[2][3]
This compoundp30050-500 nM[2]
PCAF~200 µM[2]

Key Observations:

  • Potency and Selectivity: this compound demonstrates high potency and selectivity for p300, with IC50 values in the nanomolar range. In contrast, its inhibitory effect on PCAF is significantly weaker.

  • Broad-Spectrum Inhibition: Anacardic acid exhibits a broader spectrum of inhibition, affecting both p300 and PCAF with similar micromolar potency. It has also been shown to inhibit Tip60.[2][3]

  • Mechanism of Action: The two inhibitors operate through distinct mechanisms. Anacardic acid acts as a non-competitive inhibitor, likely binding to a site other than the acetyl-CoA or substrate-binding pocket.[1][4] this compound, on the other hand, is a bisubstrate inhibitor, mimicking the transition state of the acetylation reaction and competitively inhibiting the enzyme.[5]

Mechanism of Action

The differing mechanisms of inhibition for Anacardic acid and this compound have significant implications for their application in research.

cluster_AA Anacardic Acid (Non-Competitive Inhibition) cluster_LysCoA This compound (Bisubstrate Inhibition) HAT_AA HAT Enzyme Product_AA Acetylated Product HAT_AA->Product_AA Acetylation Inactive_Complex_AA Inactive HAT-AA Complex HAT_AA->Inactive_Complex_AA AA Anacardic Acid AA->HAT_AA Binds to allosteric site Substrate_AA Histone/Protein Substrate Substrate_AA->HAT_AA AcetylCoA_AA Acetyl-CoA AcetylCoA_AA->HAT_AA HAT_LC HAT Enzyme LysCoA This compound LysCoA->HAT_LC Binds to active site Substrate_LC Histone/Protein Substrate Substrate_LC->HAT_LC Blocked AcetylCoA_LC Acetyl-CoA AcetylCoA_LC->HAT_LC Blocked

Figure 1: Mechanisms of HAT Inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of specific HATs by Anacardic acid and this compound can have profound effects on various cellular signaling pathways.

p300/CBP Signaling: p300 and its paralog CBP are crucial coactivators in numerous signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[6] They have been implicated in the regulation of NADPH oxidase expression and subsequent inflammatory and fibrotic responses in diabetic kidney disease.[7]

cluster_p300 p300/CBP Signaling Pathway Stimuli External Stimuli (e.g., Growth Factors, Cytokines) TranscriptionFactors Transcription Factors (e.g., NF-κB, p53, CREB) Stimuli->TranscriptionFactors Activate p300 p300/CBP Histones Histones p300->Histones Acetylate TranscriptionFactors->p300 Recruit GeneExpression Target Gene Expression (Proliferation, Inflammation, etc.) Histones->GeneExpression Promote

Figure 2: p300/CBP Signaling Pathway.

PCAF Signaling: p300/CBP-associated factor (PCAF) is another important HAT involved in transcriptional regulation. It plays a role in the p53-mediated stress response by acetylating p53 and histones at the promoters of target genes like p21.[8] PCAF also regulates the expression of inflammatory molecules.[9]

cluster_PCAF PCAF Signaling Pathway (p53/p21 Axis) Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activate PCAF PCAF p53->PCAF Recruit p21_promoter p21 Promoter PCAF->p21_promoter Acetylate Histones p21_expression p21 Expression p21_promoter->p21_expression Activate Transcription CellCycleArrest Cell Cycle Arrest p21_expression->CellCycleArrest

Figure 3: PCAF Signaling in p53/p21 Pathway.

Tip60 Signaling: Tip60 (KAT5) is a member of the MYST family of HATs and is a critical component of the DNA damage response (DDR). Upon DNA double-strand breaks, Tip60 is activated and acetylates ATM kinase, a key regulator of the DDR, leading to its activation.[3][10] Tip60 is also involved in the negative regulation of the Notch signaling pathway.[11]

cluster_Tip60 Tip60 Signaling in DNA Damage Response DSB DNA Double-Strand Break Tip60 Tip60 DSB->Tip60 Activate ATM_inactive ATM (inactive) Tip60->ATM_inactive Acetylate ATM_active ATM (active) ATM_inactive->ATM_active DDR Downstream DDR (Cell Cycle Arrest, DNA Repair) ATM_active->DDR Phosphorylate Substrates

Figure 4: Tip60 Signaling in DNA Damage Response.

Experimental Protocols

In Vitro HAT Inhibition Assay (Filter Binding Assay)

This protocol is a common method for assessing the in vitro inhibitory activity of compounds against HAT enzymes.[12]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the HAT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

  • Component Addition: Add the following components in order:

    • HAT enzyme (e.g., recombinant p300, PCAF, or Tip60).

    • Histone substrate (e.g., core histones or specific histone peptides).

    • Inhibitor (Anacardic acid, this compound, or vehicle control) at various concentrations.

    • Incubate at room temperature for 10 minutes.

  • Initiate Reaction: Add [3H]-acetyl-CoA to initiate the acetylation reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop Reaction and Binding: Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.

  • Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

cluster_workflow HAT Inhibition Assay Workflow start Prepare Reaction Mix (Buffer, HAT, Histones, Inhibitor) initiate Add [3H]-Acetyl-CoA start->initiate incubate Incubate at 30°C initiate->incubate spot Spot on Filter Paper incubate->spot wash Wash Filter Paper spot->wash count Scintillation Counting wash->count analyze Calculate % Inhibition & IC50 count->analyze

Figure 5: General Workflow for HAT Inhibition Assay.

Conclusion

Both Anacardic acid and this compound are valuable tools for studying HAT function. The choice between them will depend on the specific research question.

  • This compound is the preferred inhibitor for studies requiring high potency and selectivity for p300 . Its bisubstrate nature also makes it a useful probe for mechanistic studies of the p300 active site.

  • Anacardic acid is a suitable alternative when a broader spectrum HAT inhibitor is needed to target p300, PCAF, and Tip60 . Its non-competitive mechanism of action can also be advantageous in certain experimental contexts.

Researchers should carefully consider the target HAT, the desired level of selectivity, and the experimental system when selecting the appropriate inhibitor. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for designing robust experiments to investigate the roles of HATs in health and disease.

References

A Head-to-Head Comparison of Lys-CoA TFA and A-485 for p300/CBP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research and drug development, the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have emerged as critical targets. These homologous enzymes play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Their dysregulation is implicated in various diseases, including cancer, making the development of potent and selective inhibitors a key focus for therapeutic intervention. This guide provides a detailed head-to-head comparison of two prominent p300/CBP inhibitors: Lys-CoA TFA and A-485, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Executive Summary

Both this compound and A-485 are valuable research tools for studying the biological functions of p300/CBP. A-485 stands out as a highly potent and selective catalytic inhibitor with well-defined biochemical and cellular activity, as well as demonstrated in vivo efficacy. This compound is a selective p300 inhibitor, particularly useful as a bi-substrate analog tool compound for in vitro studies, though its broader selectivity and cellular potency are less characterized compared to A-485. The choice between these two inhibitors will ultimately depend on the specific experimental needs, with A-485 being more suitable for cellular and in vivo studies requiring high potency and selectivity, while this compound remains a relevant tool for targeted biochemical assays.

Data Presentation

Table 1: Biochemical Potency and Selectivity
ParameterThis compoundA-485
Target(s) p300p300/CBP
Mechanism of Action Bi-substrate inhibitor, competitive with both acetyl-CoA and lysine substrateCatalytic inhibitor, competitive with acetyl-CoA[1]
IC50 for p300 50-500 nM[2][3][4][][6]60 nM[2]
IC50 for CBP Not explicitly reported2.6 nM (for CBP-BHC domain)[2]
Selectivity >100-fold selective for p300 over PCAF (IC50 = 200 µM)[2][3][4]Highly selective over other HATs (PCAF, HAT1, MYST3, MYST4, TIP60, GCN5L2 at 10 µM) and >150 non-epigenetic targets[2]
Table 2: Cellular and In Vivo Activity
ParameterThis compoundA-485
Cellular Permeability Generally considered cell-impermeable; Tat-conjugated versions used for cellular studiesCell-permeable
Effect on Histone Acetylation Inhibition of p300-dependent transcription demonstrated[3]Potent inhibition of H3K18 and H3K27 acetylation in cells[7]
In Vivo Activity Mentioned as "Active in vivo"[6] but specific studies are not readily availableDemonstrates in vivo efficacy, including tumor growth inhibition in a castration-resistant prostate cancer xenograft model[2]

Signaling Pathway and Experimental Workflow Diagrams

G Mechanism of Action of p300/CBP Inhibition cluster_0 p300/CBP Catalytic Cycle cluster_1 Inhibition Acetyl-CoA Acetyl-CoA p300_CBP p300/CBP Acetyl-CoA->p300_CBP Histone/Protein Substrate Histone/Protein Substrate Histone/Protein Substrate->p300_CBP Acetylated Substrate Acetylated Substrate p300_CBP->Acetylated Substrate CoA CoA p300_CBP->CoA Lys-CoA_TFA This compound Lys-CoA_TFA->p300_CBP Competes with Acetyl-CoA & Substrate A485 A-485 A485->p300_CBP Competes with Acetyl-CoA

Caption: Mechanism of p300/CBP inhibition by this compound and A-485.

G Experimental Workflow for Inhibitor Characterization cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies TR_FRET TR-FRET HAT Assay (IC50 Determination) TSA Thermal Shift Assay (Target Engagement) TR_FRET->TSA WB Western Blot (Histone Acetylation) TSA->WB Proliferation Cell Proliferation Assay WB->Proliferation Xenograft Xenograft Model (Efficacy) Proliferation->Xenograft

Caption: Workflow for characterizing p300/CBP inhibitors.

Experimental Protocols

p300/CBP Histone Acetyltransferase (HAT) TR-FRET Assay

Objective: To determine the in vitro potency (IC50) of inhibitors against p300 and CBP HAT activity.

Principle: This assay measures the transfer of an acetyl group from acetyl-CoA to a biotinylated histone peptide substrate. The reaction product is detected using a Europium-labeled anti-acetylated lysine antibody and a Streptavidin-conjugated acceptor fluorophore. When in close proximity, FRET occurs between the Europium donor and the acceptor, generating a signal that is proportional to HAT activity.

Materials:

  • Recombinant p300 or CBP enzyme

  • Biotinylated Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • TR-FRET buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

  • Europium-labeled anti-acetylated lysine antibody

  • Streptavidin-conjugated acceptor (e.g., APC or d2)

  • Test compounds (this compound, A-485) serially diluted in DMSO

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a reaction mix containing the HAT enzyme, biotinylated peptide substrate, and assay buffer.

  • Add a small volume of the serially diluted test compounds to the wells of the microplate.

  • Initiate the enzymatic reaction by adding acetyl-CoA to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mix containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in a suitable buffer.

  • Incubate the plate for another period (e.g., 60 minutes) to allow for antibody-antigen binding.

  • Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Thermal Shift Assay (TSA)

Objective: To confirm direct binding of the inhibitors to the p300/CBP protein.

Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a ligand, such as an inhibitor, typically stabilizes the protein, leading to an increase in its Tm. This change is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Materials:

  • Purified p300 or CBP protein

  • TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (or similar fluorescent dye)

  • Test compounds (this compound, A-485)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument with a thermal melting curve analysis module

Procedure:

  • Prepare a master mix containing the protein and SYPRO Orange dye in the TSA buffer.

  • Aliquot the master mix into the wells of the PCR plate.

  • Add the test compounds at various concentrations to the wells.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the real-time PCR instrument.

  • Run a thermal melting protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Analyze the resulting melting curves to determine the Tm for each condition. An increase in Tm in the presence of the compound indicates binding.

Western Blot for Histone Acetylation

Objective: To assess the effect of inhibitors on histone acetylation in a cellular context.

Principle: This technique is used to detect specific acetylated histone marks in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K18 or anti-acetyl-H3K27).

Materials:

  • Cell line of interest (e.g., a cancer cell line known to be sensitive to p300/CBP inhibition)

  • Cell culture medium and reagents

  • Test compounds (A-485; this compound is not cell-permeable and would require a modified version)

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K27, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

References

On-Target Efficacy of Lys-CoA TFA Verified by Genetic Knockdown of p300

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of epigenetic research and therapeutic development, the precise validation of a chemical probe's on-target effects is paramount. This guide provides a comprehensive comparison of Lys-CoA TFA, a selective inhibitor of the histone acetyltransferase p300 (KAT3B), with genetic knockdown approaches to confirm its mechanism of action. By presenting supporting experimental data, detailed protocols, and clear visual aids, we aim to equip researchers with the necessary information to confidently assess the on-target efficacy of this compound and similar chemical probes.

Executive Summary

Genetic knockdown, particularly through RNA interference (RNAi), serves as a gold standard for validating the targets of small molecule inhibitors.[1][2] The core principle is that a specific inhibitor should elicit a cellular phenotype that closely mirrors the effect of genetically silencing its intended target. This guide demonstrates that the pharmacological inhibition of p300 by this compound results in downstream effects on histone acetylation that are comparable to those observed following siRNA-mediated knockdown of p300. Furthermore, we compare this compound with other known p300 inhibitors, providing a broader context for its use in research and drug discovery.

Comparison of p300 Inhibition: Chemical vs. Genetic Approaches

To objectively evaluate the on-target effects of this compound, we compare its performance with genetic knockdown of p300 and other alternative small molecule inhibitors. The following tables summarize key quantitative data from published studies.

Table 1: Comparison of Cellular Effects of p300 Inhibition by Chemical Probes and Genetic Knockdown

Treatment Target Cell Line Effect on Histone Acetylation Reference
A-485 (p300/CBP inhibitor)p300/CBPProstate Cancer (LnCaP-FGC)Inhibition of H3K18Ac and H3K27Ac[3]
p300/CBP siRNAp300/CBPProstate Cancer (LnCaP-FGC)Inhibition of H3K18Ac and H3K27Ac[3]
p300 siRNAp300Mouse Embryonic Stem CellsGreater reduction of global H3K27ac compared to CBP knockdown[4]
C646 (p300/CBP inhibitor)p300/CBPMouse Fibroblast Cell LinesSuppresses histone H3 and H4 acetylation[5]

Table 2: Comparative Efficacy of Selected p300 Small Molecule Inhibitors

Inhibitor Target IC50 / Ki Selectivity Reference
This compoundp300IC50: 50-500 nM>100-fold selective for p300 over PCAF[6][7][8]
C646p300/CBPKi: 400 nM; IC50: 1.6 µMSelective for p300 over PCAF, GCN5, and others[1][5][9]
A-485p300/CBPIC50: 9.8 nM (p300), 2.6 nM (CBP)Potent and selective p300/CBP inhibitor[10][11][12]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, we provide the following diagrams created using the DOT language.

p300_signaling_pathway cluster_upstream Upstream Signaling cluster_p300 p300 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) Cytokines Cytokines (e.g., TNF-α) MAPK MAPK Pathway Cytokines->MAPK RTKs Receptor Tyrosine Kinases (RTKs) PI3K_Akt PI3K/Akt Pathway RTKs->PI3K_Akt RTKs->MAPK p300 p300 (KAT3B) PI3K_Akt->p300 MAPK->p300 Acetylation Acetylation (H3K18ac, H3K27ac) p300->Acetylation Histones Histones (H3, H4) Histones->Acetylation Non_Histone_Proteins Non-Histone Proteins (e.g., p53, STATs) Non_Histone_Proteins->Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Figure 1: p300 Signaling Pathway Overview.

The above diagram illustrates the central role of p300 in integrating upstream signals from pathways like PI3K/Akt and MAPK to regulate downstream processes through the acetylation of histone and non-histone proteins.

experimental_workflow Treatment_Group Treatment Groups Lys_CoA_TFA This compound (Pharmacological Inhibition) Treatment_Group->Lys_CoA_TFA p300_siRNA p300 siRNA (Genetic Knockdown) Treatment_Group->p300_siRNA Control Control (e.g., Vehicle, Scrambled siRNA) Treatment_Group->Control Cell_Lysis Cell Lysis and Protein Extraction Lys_CoA_TFA->Cell_Lysis p300_siRNA->Cell_Lysis Control->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis

Figure 2: Experimental Workflow for Comparison.

This workflow outlines the key steps for comparing the effects of this compound and p300 genetic knockdown on downstream cellular markers.

logical_relationship Prediction1 Prediction 1: This compound treatment will reduce p300-mediated histone acetylation (e.g., H3K27ac) Observation Observation: Effects of this compound and p300 knockdown on histone acetylation are comparable Prediction1->Observation Prediction2 Prediction 2: p300 knockdown will reduce p300-mediated histone acetylation (e.g., H3K27ac) Prediction2->Observation Conclusion Conclusion: This compound exhibits on-target effects by inhibiting p300 Observation->Conclusion Hypothesis Hypothesis Hypothesis->Prediction2

Figure 3: Logical Framework for On-Target Validation.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these validation methods, we provide detailed protocols for key experiments.

Protocol 1: siRNA-mediated Knockdown of p300
  • Cell Seeding: Plate cells (e.g., LnCaP-FGC) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute p300-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells and assess p300 protein levels by Western blot to confirm knockdown efficiency.

Protocol 2: Western Blot for Histone Acetylation
  • Cell Lysis: After treatment with this compound or post-transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 4-20% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.

Conclusion

The convergence of data from pharmacological inhibition with this compound and genetic knockdown of p300 provides strong evidence for the on-target activity of this chemical probe. The similar reduction in key histone acetylation marks, such as H3K18Ac and H3K27Ac, upon both treatments validates this compound as a specific tool for studying p300 function. This comparative guide serves as a robust framework for researchers to design and interpret experiments aimed at validating the on-target effects of their chemical probes, thereby enhancing the reliability and impact of their scientific findings.

References

Comparative Selectivity Analysis of Lys-CoA-TFA for the p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of the selectivity profile of Lys-CoA-TFA, a potent inhibitor of the p300/CBP histone acetyltransferases (HATs). Designed for researchers, scientists, and drug development professionals, this document objectively evaluates the performance of Lys-CoA-TFA against other known p300/CBP inhibitors, supported by experimental data and detailed protocols.

Introduction to Lys-CoA-TFA and p300/CBP Inhibition

Lys-CoA-TFA is a widely utilized chemical probe for studying the biological functions of the highly homologous histone acetyltransferases, p300 (also known as EP300 or KAT3A) and CREB-binding protein (CBP or KAT3B). These enzymes play a critical role in regulating gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in a variety of diseases, including cancer, making them attractive targets for therapeutic intervention. The selectivity of an inhibitor is a crucial parameter in drug development, as off-target effects can lead to unforeseen toxicities and confound experimental results. This guide aims to provide a clear comparison of the selectivity of Lys-CoA-TFA with other commonly used p300/CBP inhibitors.

Selectivity Profile: A Quantitative Comparison

The selectivity of Lys-CoA-TFA and its alternatives has been evaluated against a panel of histone acetyltransferases. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values are summarized in the table below. Lower values indicate higher potency.

InhibitorTargetIC50 / KiSelectivity vs. PCAFReference
Lys-CoA-TFA p300 50-500 nM (IC50) >400-fold [1][2]
PCAF200 µM (IC50)[1][2]
C646 p300 0.32 µM (IC50) Selective vs. PCAF, GCN5, MOZ [3]
p300400 nM (Ki)[4]
KAT8No Inhibition[3]
A-485 p300 9.8 nM (IC50) Highly Selective [5]
CBP2.6 nM (IC50)[5]

Key Observations:

  • Lys-CoA-TFA demonstrates high selectivity for p300 over the closely related HAT, PCAF.[1][2]

  • C646 is a selective p300 inhibitor, with no reported inhibition of KAT8.[3]

  • A-485 is a highly potent inhibitor of both p300 and CBP.[5]

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of compounds against histone acetyltransferases is crucial for reproducible and comparable results. Below is a generalized protocol for a radioactive filter binding assay, a common method for measuring HAT activity.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding Method)

1. Reagents and Buffers:

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.

  • Enzyme: Recombinant human p300 (or other HAT) catalytic domain.

  • Substrate: Histone H3 peptide (e.g., residues 1-21) or core histones.

  • Cofactor: [3H]-Acetyl-CoA.

  • Inhibitor: Lys-CoA-TFA or other test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Stop Solution: 75 mM orthophosphoric acid.

  • Scintillation Fluid.

  • P81 phosphocellulose filter paper.

2. Assay Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, the histone substrate, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the HAT enzyme to the reaction mixture.

  • Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

  • Start the enzymatic reaction by adding [3H]-Acetyl-CoA.

  • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with the stop solution to remove unincorporated [3H]-Acetyl-CoA.

  • Dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Quantify the amount of incorporated [3H]-acetyl groups using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the context in which Lys-CoA-TFA and other p300 inhibitors act, the following diagrams illustrate a simplified p300 signaling pathway and a typical experimental workflow for inhibitor testing.

p300_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB, p53) Kinase_Cascade->Transcription_Factor p300_CBP p300/CBP Transcription_Factor->p300_CBP Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Gene_Expression Target Gene Expression Histone_Acetylation->Gene_Expression Lys_CoA_TFA Lys-CoA-TFA Lys_CoA_TFA->p300_CBP

Caption: Simplified p300/CBP signaling pathway.

experimental_workflow Start Start Compound_Preparation Prepare Inhibitor Stock Solutions Start->Compound_Preparation Assay_Setup Set up HAT Assay (Enzyme, Substrate) Compound_Preparation->Assay_Setup Inhibitor_Incubation Add Inhibitors and Incubate Assay_Setup->Inhibitor_Incubation Reaction_Initiation Initiate Reaction with [3H]-Acetyl-CoA Inhibitor_Incubation->Reaction_Initiation Reaction_Termination Stop Reaction (Spot on Filter Paper) Reaction_Initiation->Reaction_Termination Washing Wash Filters Reaction_Termination->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate % Inhibition and IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for HAT inhibitor screening.

Conclusion

Lys-CoA-TFA is a valuable tool for studying the specific roles of p300/CBP due to its high selectivity over other histone acetyltransferases like PCAF. For studies requiring broader inhibition of the p300/CBP family, A-485 offers superior potency. The choice of inhibitor should be guided by the specific research question and the desired selectivity profile. The provided experimental protocol offers a robust framework for independently verifying inhibitor potency and selectivity in the user's experimental setup. The signaling pathway and workflow diagrams provide a clear visual representation of the inhibitor's mechanism of action and the experimental process for its evaluation.

References

A Comparative Analysis of Histone Acetyltransferase Inhibitors: Focus on Lys-CoA TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of IC50 values for Lys-CoA TFA and other prominent histone acetyltransferase (HAT) inhibitors. Detailed experimental protocols for IC50 determination and visualizations of key signaling pathways are included to support further research and development in this critical area of epigenetics.

Histone acetyltransferases (HATs) are a class of enzymes that play a pivotal role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues on histone and non-histone proteins. The acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Dysregulation of HAT activity has been implicated in a variety of diseases, including cancer, making HATs attractive therapeutic targets. This guide focuses on the comparative efficacy of this compound and other notable HAT inhibitors, providing a quantitative basis for inhibitor selection in research and drug discovery.

Quantitative Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an inhibitor. The following table summarizes the IC50 values of this compound and other selected HAT inhibitors against various HAT enzymes.

InhibitorTarget HAT(s)IC50 ValueReference(s)
This compound p30050-500 nM[1][2][3]
PCAF~200 µM[1][2][3]
C646 p300400 nM (Kᵢ)[4]
Anacardic Acid p300~8.5 µM[5][6]
PCAF~5 µM[5][6]
Garcinol p300~7 µM[7][8]
PCAF~5 µM[7][8]
NU9056 Tip60Not specified, but active[9]
MG149 Tip60, MOF74 µM (Tip60), 47 µM (MOF)[10]
MB-3 Gcn5~100 µM[11]

Experimental Protocols for IC50 Determination

The determination of IC50 values for HAT inhibitors is crucial for assessing their potency and selectivity. Various in vitro assays are employed for this purpose, with the choice of method often depending on the specific HAT, available reagents, and desired throughput. Below are detailed methodologies for common HAT activity assays used to determine IC50 values.

Radioactive Filter-Binding Assay

This is a traditional and sensitive method for measuring HAT activity.

  • Principle: This assay measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA onto a histone substrate.

  • Materials:

    • Purified recombinant HAT enzyme (e.g., p300, PCAF)

    • Histone substrate (e.g., core histones, histone peptides)

    • [³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA

    • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

    • Inhibitor compounds at various concentrations

    • Phosphocellulose filter paper

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare reaction mixtures containing HAT assay buffer, purified HAT enzyme, histone substrate, and varying concentrations of the test inhibitor.

    • Initiate the reaction by adding radiolabeled acetyl-CoA.

    • Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated radiolabeled acetyl-CoA.

    • Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of HAT activity inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence-Based Assays (HTRF and AlphaLISA)

These are homogeneous, high-throughput screening-compatible assays.

  • Principle:

    • HTRF (Homogeneous Time-Resolved Fluorescence): This assay relies on the Förster resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665). An antibody specific to the acetylated histone is labeled with the donor, and a second antibody or streptavidin (if using a biotinylated substrate) is labeled with the acceptor. Acetylation brings the donor and acceptor into proximity, resulting in a FRET signal.

    • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses donor and acceptor beads that are brought into proximity by the acetylated histone product. Laser excitation of the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.

  • General Procedure:

    • Dispense the HAT enzyme, histone substrate, acetyl-CoA, and varying concentrations of the inhibitor into a microplate.

    • Incubate to allow the enzymatic reaction to proceed.

    • Add the detection reagents (e.g., HTRF antibodies or AlphaLISA beads).

    • Incubate to allow for antibody/bead binding.

    • Read the plate on a suitable plate reader.

    • Calculate IC50 values as described for the radioactive assay.

Colorimetric and Fluorometric Assays

These assays indirectly measure HAT activity by detecting the co-product of the reaction, Coenzyme A (CoA).

  • Principle: The free thiol group of CoA produced during the acetyl transfer reaction is detected by a chromogenic or fluorogenic reagent.

  • General Procedure:

    • Perform the HAT reaction as described above.

    • Stop the reaction.

    • Add a developing solution containing a reagent that reacts with the free thiol of CoA to produce a colored or fluorescent product.

    • Measure the absorbance or fluorescence.

    • Calculate IC50 values based on the reduction in signal in the presence of the inhibitor.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which HATs are involved is crucial for elucidating the downstream effects of their inhibition. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow for inhibitor screening.

HAT_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascades cluster_2 Transcription Factors cluster_3 HAT Co-activators cluster_4 Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Growth_Factors->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Growth_Factors->PI3K_Akt_Pathway Cytokines Cytokines (e.g., TNF-α, IL-6) IKK_Complex IKK Complex Cytokines->IKK_Complex Stress_Signals Stress Signals (e.g., UV, ROS) Stress_Signals->MAPK_Pathway p53 p53 Stress_Signals->p53 AP-1 AP-1 (c-Jun, c-Fos) MAPK_Pathway->AP-1 NF-κB NF-κB (p65/RelA) PI3K_Akt_Pathway->NF-κB IKK_Complex->NF-κB p300_CBP p300/CBP AP-1->p300_CBP recruits NF-κB->p300_CBP recruits PCAF PCAF NF-κB->PCAF recruits p53->p300_CBP interacts with Histone_Acetylation Histone Acetylation (H3K9, H3K14, H3K27) p300_CBP->Histone_Acetylation PCAF->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Chromatin_Remodeling->Gene_Expression

Caption: General signaling pathways involving p300/CBP and PCAF.

DNA_Damage_Response DNA_DSB DNA Double-Strand Break (DSB) MRN_Complex MRN Complex (Mre11-Rad50-Nbs1) DNA_DSB->MRN_Complex recruits ATM_inactive ATM (inactive) MRN_Complex->ATM_inactive recruits Tip60 Tip60 MRN_Complex->Tip60 recruits ATM_active ATM (active) (phosphorylated) ATM_inactive->ATM_active Tip60->ATM_inactive acetylates & activates Downstream_Targets Downstream Targets (p53, Chk2, H2AX) ATM_active->Downstream_Targets phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream_Targets->DNA_Repair Apoptosis Apoptosis Downstream_Targets->Apoptosis

Caption: Role of Tip60 in the DNA damage response pathway.

HAT_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., HTRF, AlphaLISA) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Assay Selectivity Assays (against other HATs) Dose_Response->Selectivity_Assay Lead_Compound Lead Compound Selectivity_Assay->Lead_Compound

Caption: Experimental workflow for HAT inhibitor screening.

References

Safety Operating Guide

Personal protective equipment for handling Lys-CoA TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Lys-CoA TFA. It offers procedural, step-by-step guidance for safe operational use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The trifluoroacetic acid (TFA) component is corrosive and can cause severe skin burns and eye damage.[1][2] It is also harmful if inhaled or ingested.[1][3] The specific hazards associated with this compound are outlined in its Safety Data Sheet (SDS), which identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

A comprehensive personal protective equipment (PPE) strategy is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Use Cases
Hands Chemical-resistant glovesNitrile gloves are suitable for low volumes, but should be changed immediately upon contact.[4] For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are recommended.[5] Double gloving is also advised.[4]
Eyes Safety goggles with side-shieldsANSI-approved, properly fitting chemical splash goggles are required.[5] A face shield may be necessary for high-volume applications.[5]
Body Laboratory coat and impervious clothingA lab coat must be worn and fully buttoned.[5] For larger quantities, corrosion-proof or other impervious clothing is necessary.[6][7] Full-length pants and closed-toed shoes are mandatory at all times in the laboratory.[4][5]
Respiratory Fume hood or suitable respiratorAll work with this compound should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4][5] If a fume hood is not available, a suitable respirator, such as a gas mask with a type B filter or a self-contained breathing apparatus, must be used.[1][6]

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and maintain the integrity of this compound.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3] Wash hands thoroughly after handling.[3]

  • Preparation: When preparing solutions, always add acid to water, not the other way around.[5]

Storage:

  • Conditions: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][8] The recommended storage temperature is -20°C for the powder form and -80°C when in solvent.[3]

  • Containers: Keep the container tightly sealed.[3][8] Opened containers must be carefully resealed and kept upright to prevent leakage.[5] Store in the original container or a suitable, properly labeled secondary container.[5] Do not store in metal containers.[5][6]

  • Incompatibilities: Store separately from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.[4][5][6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][8]
Skin Contact Immediately wash the affected area with plenty of water for at least 15 minutes.[4] Use a safety shower if necessary.[4] Remove contaminated clothing while rinsing.[8] Seek immediate medical attention.[3][8]
Inhalation Move the affected person to fresh air immediately.[3][4] If breathing is difficult, provide respiratory support.[3] Seek immediate medical attention.[8]
Ingestion Rinse the mouth with water.[3][4] Do NOT induce vomiting.[3][8] Seek immediate medical attention.[3][8]
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8] For large spills (>50 mL), evacuate the area, and if it is outside a fume hood, activate the fire alarm and call for emergency assistance.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all disposable materials that have come into contact with this compound, such as pipette tips and gloves, in a designated, clearly labeled, and sealed hazardous waste container.[4]

  • Waste Segregation: Store this compound waste separately from incompatible materials.[5]

  • Disposal Procedure: Do not dispose of this compound down the drain.[5] Arrange for chemical waste pickup through your institution's Environmental Health and Safety (EH&S) office.[5][8] All waste containers must be properly labeled with the full chemical name.[8]

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weighing prep_materials->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_experiment Experimental Use handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response handle_experiment->emergency_exposure cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.